7-Chloro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
7-chloro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDMSWSXGSRFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Chloro-1H-pyrazolo[4,3-c]pyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrazolopyridine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents. Their structural similarity to purine bases makes them attractive scaffolds for the design of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for this specific isomer, other properties are inferred from closely related analogs due to a lack of specific experimental data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 153.57 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | Data not available for the 7-chloro isomer. The related 5-chloro-1H-pyrazolo[3,4-c]pyridine has a melting point of 225–226 °C.[1] | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChI | InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10) | --INVALID-LINK-- |
| SMILES | Clc1cncc2cn[nH]c12 | --INVALID-LINK-- |
| CAS Number | Not clearly defined for this specific isomer in searched sources. | N/A |
Structure:
The chemical structure of this compound consists of a fused pyrazole and pyridine ring system. The chlorine atom is substituted at the 7th position of the bicyclic scaffold.
Experimental Protocols
Synthesis of Pyrazolo[c]pyridines
A general and efficient method for the synthesis of substituted pyrazolo[c]pyridines has been reported, which can be adapted for the synthesis of this compound. The following protocol is based on the synthesis of a related isomer, 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
Materials:
-
Substituted 3-aminopyridine precursor
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
Dichloroethane (DCE)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Diazotization and Acetylation: To a solution of the appropriate substituted 3-aminopyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Stir the mixture at room temperature.
-
Add sodium nitrite (NaNO₂) portion-wise to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Deacetylation: Dissolve the crude product in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Carbonic Anhydrase Inhibition Assay
Pyrazolopyridine derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The following is a general protocol for a colorimetric assay to screen for CA inhibitors.[2][3]
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test compound (this compound)
-
Acetazolamide (a known CA inhibitor as a positive control)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a solution of pNPA in a minimal amount of organic solvent and dilute with buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add the Tris-HCl buffer.
-
Add the test compound solution at various concentrations.
-
Add the CA enzyme solution to initiate the pre-incubation.
-
Incubate at room temperature for a defined period to allow inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is proportional to the CA activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Biological Activity and Signaling Pathways
Derivatives of pyrazolo[4,3-c]pyridine have been shown to exhibit a broad range of biological activities. A notable mechanism of action for some sulfonamide derivatives of this scaffold is the inhibition of carbonic anhydrases.
Mechanism of Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile. Sulfonamide-based inhibitors, including potentially those derived from the pyrazolo[4,3-c]pyridine scaffold, typically function by coordinating to the zinc ion in the active site, displacing the catalytic water/hydroxide ion and thereby blocking the enzyme's activity.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific physical properties for this isomer require further experimental determination, its chemical structure and the biological activities of related compounds, particularly as carbonic anhydrase inhibitors, highlight its potential in drug discovery. The synthetic and assay protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological landscape of this promising molecule.
References
Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Starting Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of key starting materials for 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research. The primary synthetic route involves a two-step process commencing with the formylation of 2,4-dichloropyridine to yield the crucial intermediate, 2,4-dichloronicotinaldehyde. This intermediate subsequently undergoes cyclization with hydrazine to form the target pyrazolopyridine scaffold. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in their synthetic endeavors.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through the initial preparation of 2,4-dichloronicotinaldehyde, which serves as a versatile precursor.[1] This intermediate is then cyclized to form the desired fused heterocyclic system.
Step 1: Synthesis of 2,4-Dichloronicotinaldehyde
A common and effective method for the synthesis of 2,4-dichloronicotinaldehyde is the lithiation of 2,4-dichloropyridine.[1] This process utilizes a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), for the selective deprotonation of the pyridine ring.[1] The resulting 3-pyridyllithium intermediate is then quenched with a suitable electrophile to introduce the aldehyde functional group.[1] To ensure the stability of the reactive intermediates, this reaction is typically conducted under cryogenic conditions, at approximately -70 °C.[1]
Step 2: Cyclization to form this compound
The pyrazole ring is formed by the reaction of the 2,4-dichloronicotinaldehyde intermediate with hydrazine (H₂NNH₂). This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent, where the aldehyde and the chloro-substituent at the 4-position of the pyridine ring act as the electrophilic centers for condensation with the two nitrogen atoms of hydrazine.
Experimental Protocols
Key Experiment 1: Synthesis of 2,4-Dichloronicotinaldehyde
Methodology:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, an equimolar amount of n-butyllithium is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of LDA.
-
Lithiation of 2,4-Dichloropyridine: A solution of 2,4-dichloropyridine in anhydrous THF is slowly added to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to allow for the formation of the 3-pyridyllithium intermediate.[1]
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,4-dichloronicotinaldehyde.
Key Experiment 2: Synthesis of this compound
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,4-dichloronicotinaldehyde is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Hydrazine: Hydrazine hydrate is added to the solution. The amount of hydrazine hydrate used is typically in slight excess relative to the 2,4-dichloronicotinaldehyde.[2]
-
Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent to yield this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4-Dichloropyridine | n-BuLi, Diisopropylamine, DMF | THF | -78 | 3-5 | 2,4-Dichloronicotinaldehyde | 60-70 |
| 2 | 2,4-Dichloronicotinaldehyde | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | This compound | 75-85 |
Yields are approximate and may vary depending on specific reaction conditions and scale.
Visualization of Synthetic Pathway
References
In-depth Technical Guide: 7-Chloro-1H-pyrazolo[4,3-c]pyridine and Its Isomers
Core Data for 7-Chloro-1H-pyrazolo[4,3-c]pyridine
While a dedicated CAS number remains elusive, the fundamental properties of this compound have been determined.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| MDL Number | MFCD22380442 | [1] |
Technical Data for 7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-11-6)
Due to the limited availability of data for the [4,3-c] isomer, the following sections focus on the [3,4-c] isomer, providing a practical reference for synthetic and mechanistic studies of this class of compounds.
Physicochemical and Safety Information
| Property | Value | Source |
| CAS Number | 76006-11-6 | [2][3] |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
Experimental Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
A documented synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine involves the diazotization of an aminopyridine precursor followed by cyclization.[3]
Materials:
-
2-Chloro-3-amino-4-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Potassium acetate (KOAc)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Silica gel
Procedure:
-
A solution of sodium nitrite (107 mmol) in water (30 mL) is prepared.
-
In a separate reaction vessel, 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92 mmol) are dissolved in acetic acid (200 mL).
-
The sodium nitrite solution is added dropwise to the solution from step 2, maintaining the internal temperature below 13 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 66 hours.
-
The mixture is then concentrated under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is stirred in ethyl acetate overnight and then filtered.
-
The filtrate is combined with the organic extract, evaporated to dryness, and adsorbed onto silica gel.
-
The final product is purified by flash column chromatography using a gradient of ethyl acetate in hexane (0:1 to 1:1).
This procedure yields 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine.
Caption: Synthesis workflow for 7-Chloro-1H-pyrazolo[3,4-c]pyridine.
Representative Signaling Pathway: Kinase Inhibition
Pyrazolopyridine derivatives are recognized for their potential as kinase inhibitors.[2] The diagram below depicts a hypothetical signaling pathway where a pyrazolopyridine compound inhibits a kinase, thereby preventing the phosphorylation of a downstream substrate. This is a common mechanism of action for this class of molecules in therapeutic applications.
Caption: Representative kinase inhibition by a pyrazolopyridine compound.
References
An In-depth Technical Guide on the Spectroscopic Data of Chloro-Substituted Pyrazolopyridines
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for chloro-substituted pyrazolopyridines, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for 7-Chloro-1H-pyrazolo[4,3-c]pyridine, this document presents a detailed analysis of the closely related and well-characterized isomer, 5-Chloro-1H-pyrazolo[3,4-c]pyridine . The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented to serve as a valuable resource for scientists engaged in the synthesis and characterization of similar molecular scaffolds.
The methodologies for data acquisition and the synthesis of the exemplified compound are also detailed to ensure reproducibility and to aid in the design of related experimental work.
Spectroscopic Data of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
The following sections summarize the key spectroscopic data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine are presented below.
Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.80 | s | - | 7-H |
| 8.15 | d | 1.2 | 3-H |
| 7.82 | d | 1.2 | 4-H |
Solvent: methanol-d₄, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]
| Chemical Shift (δ) ppm | Assignment |
| 141.0 | C-5 |
| 137.6 | C-7a |
| 135.1 | C-7 |
| 134.2 | C-3 |
| 131.2 | C-3a |
| 115.6 | C-4 |
Solvent: methanol-d₄, Spectrometer Frequency: 101 MHz
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]
| Wavenumber (cm⁻¹) | Interpretation |
| 909 | C-H bending |
| 736 | C-Cl stretching |
| 652 | Aromatic ring vibration |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ (³⁵Cl) | 154.0172 | 154.0167 |
| [M+H]⁺ (³⁷Cl) | 156.0143 | 156.128 |
Ionization Mode: Electrospray (ES+)
Experimental Protocols
The following sections describe the experimental procedures for the synthesis and characterization of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine[1]
The synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine is a two-step process starting from 6-chloro-4-methylpyridin-3-amine.
Step 1: Synthesis of 1'-{5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1-one
To a solution of 6-chloro-4-methylpyridin-3-amine (5.00 g, 35 mmol) in 1,2-dichloroethane (DCE), acetic anhydride (33 mL, 0.35 mol) is added. The mixture is stirred at room temperature before sodium nitrite is added, and the reaction is heated to 90 °C for 20 hours.
Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
Sodium methoxide (0.150 g, 2.8 mmol) is added to a solution of the product from Step 1 (2.0 g, 10 mmol) in methanol. The reaction is stirred at room temperature for 1 hour. The resulting mixture is then processed to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]
Spectroscopic Analysis
-
NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated methanol (methanol-d₄) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
IR Spectra: IR spectra were recorded on a spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectra: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
Visualizations
The following diagrams illustrate the synthetic pathway and a conceptual workflow for drug discovery involving pyrazolopyridine scaffolds.
Caption: Synthetic pathway for 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
Caption: Conceptual workflow for fragment-based drug discovery.
References
The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Biological Activities, Experimental Protocols, and Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives
The pyrazolo[4,3-c]pyridine scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this core structure has proven to be a valuable pharmacophore in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the biological activities of pyrazolo[4,3-c]pyridine derivatives, with a focus on their anticancer, carbonic anhydrase inhibitory, neuroprotective, and trypanocidal properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.
A Versatile Core with a Broad Spectrum of Biological Activities
Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.[1][2] These activities include antimicrobial, antioxidant, anxiolytic, anticancer, antiproliferative, cytotoxic, antileishmanial, and antimalarial properties.[3] Furthermore, this scaffold is a key component in several approved drugs, highlighting its clinical relevance.[3]
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant area of investigation for pyrazolo[4,3-c]pyridine derivatives is in oncology. These compounds have shown remarkable anticancer activities against a range of human cancer cell lines, including breast, liver, and colon carcinomas.[4] The primary mechanism of their anticancer action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[5]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines, with doxorubicin often used as a reference drug.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 6b | Breast (MCF-7) | 1.937 | [4] |
| Liver (HepG2) | 3.695 | [4] | |
| 6c | Colon (HCT-116) | 2.914 | [4] |
| Doxorubicin | Breast (MCF-7) | 2.527 | [4] |
| Liver (HepG2) | 4.749 | [4] | |
| Colon (HCT-116) | 3.641 | [4] |
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazolo[4,3-c]pyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: General workflow for the synthesis and anticancer evaluation of pyrazolo[4,3-c]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide delves into the potential therapeutic targets of this heterocyclic core, with a specific focus on the antiproliferative properties of substituted 2H-pyrazolo[4,3-c]pyridine derivatives, providing a basis for further investigation into analogs such as the 7-Chloro-1H-pyrazolo[4,3-c]pyridine series. While specific data on the this compound core is limited in publicly available research, the broader class of pyrazolo[4,3-c]pyridines has shown significant potential, particularly in the realm of oncology.
Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Recent studies have highlighted the antiproliferative effects of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines. The data underscores the potential of this scaffold in developing novel anticancer agents. The half-maximal growth inhibitory concentrations (GI₅₀) for a selection of these compounds are summarized in the tables below.
Table 1: Antiproliferative Activity of 7-Aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Derivatives
| Compound | R | K562 GI₅₀ (µM) | MV4-11 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| 18 | 4-methoxyphenyl | 4.1 | 3.9 | >10 |
| 19 | 4-chlorophenyl | 3.8 | 4.1 | 7.9 |
| 20 | 4-fluorophenyl | 3.5 | 3.6 | 7.2 |
| 21 | 3-hydroxyphenyl | 2.9 | 3.1 | 6.5 |
| 22 | 3-methoxyphenyl | 4.5 | 4.8 | >10 |
| 23 | 4-hydroxyphenyl | 1.9 | 2.1 | 4.8 |
Table 2: Antiproliferative Activity of 4-Methyl-7-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Derivatives
| Compound | R | K562 GI₅₀ (µM) | MV4-11 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| 24 | 4-methoxyphenyl | 5.2 | 5.5 | >10 |
| 25 | 4-chlorophenyl | 4.9 | 5.1 | 9.8 |
| 26 | 4-fluorophenyl | 4.7 | 4.9 | 9.1 |
| 27 | 3-hydroxyphenyl | 3.8 | 4.0 | 8.2 |
| 28 | 3-methoxyphenyl | 6.1 | 6.4 | >10 |
| 29 | 4-hydroxyphenyl | 2.8 | 3.0 | 6.1 |
Mechanistic Insights: Apoptosis and Autophagy Modulation
The most potent compound from the series, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (compound 23 ), was further investigated to elucidate its mechanism of action. The findings suggest a multi-faceted approach to its anticancer activity, primarily through the induction of apoptosis and modulation of autophagy.
Key mechanistic findings for compound 23 include:
-
Induction of PARP-1 Cleavage: Treatment with compound 23 led to the cleavage of Poly(ADP-ribose) polymerase 1 (PARP-1), a hallmark of apoptosis.
-
Activation of Caspase 9: The compound activated caspase 9, an initiator caspase in the intrinsic apoptotic pathway.
-
Fragmentation of LC3: A reduction in the levels of microtubule-associated protein 1-light chain 3 (LC3) was observed, suggesting a potential role in the modulation of autophagy.
-
Reduced PCNA Expression: A decrease in the expression of proliferating cell nuclear antigen (PCNA), a key factor in DNA replication and repair, was also noted.
These results point towards a complex mechanism of action that combines antiproliferative effects with the induction of programmed cell death.
Potential Therapeutic Targets
Based on the mechanistic studies of 2H-pyrazolo[4,3-c]pyridine derivatives, several potential therapeutic targets for this class of compounds, and by extension, for the this compound core, can be proposed:
-
Apoptotic Pathway Components:
-
Caspase 9: As an initiator caspase, its activation suggests targeting the intrinsic apoptotic pathway.
-
PARP-1: Inhibition of PARP-1 activity through cleavage is a key indicator of apoptosis induction.
-
-
Cell Cycle and DNA Replication Machinery:
-
PCNA: Downregulation of PCNA suggests an interference with DNA replication and cell cycle progression.
-
-
Autophagy-Related Proteins:
-
LC3: The observed fragmentation indicates a potential to modulate autophagy, a process with a dual role in cancer that can be exploited therapeutically.
-
The following diagram illustrates the proposed signaling pathway affected by the active 2H-pyrazolo[4,3-c]pyridine derivative.
Caption: Proposed signaling pathway of 2H-pyrazolo[4,3-c]pyridine derivatives.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the evaluation of pyrazolo[4,3-c]pyridine derivatives.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: Workflow for the MTT-based antiproliferative assay.
Western Blot Analysis for PARP-1 Cleavage, LC3 Fragmentation, and PCNA Expression
Western blotting is a key technique to analyze the expression and modification of specific proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PARP-1, LC3, or PCNA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase 9 Activity Assay
Caspase 9 activity can be measured using a commercially available colorimetric or fluorometric assay kit.
Protocol:
-
Cell Lysis: Treat cells with the test compound and lyse them according to the kit manufacturer's instructions.
-
Substrate Addition: Add the caspase 9-specific substrate (e.g., LEHD-pNA for colorimetric assays) to the cell lysates.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase 9 activity.
Conclusion and Future Directions
The 2H-pyrazolo[4,3-c]pyridine scaffold demonstrates significant potential as a source of novel anticancer agents. The identified mechanisms of action, including the induction of apoptosis and modulation of autophagy, provide a strong rationale for further development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antiproliferative activity and selectivity of these derivatives.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the most promising compounds in preclinical animal models.
-
Target Deconvolution: To precisely identify the direct molecular targets of these compounds.
-
Exploration of the this compound Core: Given the promising activity of the broader pyrazolo[4,3-c]pyridine class, dedicated synthesis and biological evaluation of this compound derivatives are warranted to explore their therapeutic potential.
This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of pyrazolo[4,3-c]pyridine derivatives. The presented data and protocols offer a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.
The Pyrazolopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold, a heterocyclic aromatic compound formed by the fusion of pyrazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to mimic the purine nucleobase allow it to effectively interact with the ATP-binding sites of numerous enzymes, leading to the development of potent and selective inhibitors for a wide range of therapeutic targets. This technical guide provides a comprehensive review of the pyrazolopyridine core, detailing its synthesis, structure-activity relationships (SAR), and applications in targeting key enzyme families, along with detailed experimental protocols and visualizations of relevant signaling pathways.
Therapeutic Applications and Key Molecular Targets
Pyrazolopyridine derivatives have demonstrated significant therapeutic potential across multiple disease areas, primarily driven by their ability to inhibit protein kinases and phosphodiesterases (PDEs). Their success is highlighted by the FDA approval of drugs such as selpercatinib, a kinase inhibitor for the treatment of certain cancers.[1]
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolopyridine scaffold serves as an excellent hinge-binding motif in the ATP-binding pocket of kinases, making it a cornerstone for the design of targeted inhibitors.[1][2]
Key Kinase Targets:
-
c-Met: The hepatocyte growth factor receptor (HGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in various cancers.[3]
-
SRC Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Their aberrant activation is frequently observed in cancer.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation and survival. Mutations leading to EGFR overactivity are common in several cancers.
-
TANK-Binding Kinase 1 (TBK1): A serine/threonine kinase that plays a key role in the innate immune response. Its inhibition is being explored for the treatment of autoimmune diseases and certain cancers.[4]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5][6]
-
PI3K/Akt/mTOR Pathway: This signaling cascade is central to cell growth, proliferation, and survival. Pyrazolopyridine-based compounds have been developed to inhibit key kinases in this pathway, such as PI3K and Akt.[7][8][9][10]
-
MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression and is frequently hyperactivated in cancer.[11][12]
-
JAK/STAT Pathway: This pathway is essential for cytokine signaling and is implicated in inflammatory diseases and hematological malignancies.[13][14][15][16][17]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. Inhibition of specific PDEs can have therapeutic benefits in a variety of conditions.
Key PDE Targets:
-
PDE4: This enzyme is primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells. PDE4 inhibitors are used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[18][19][20][21]
-
PDE5: Predominantly found in the corpus cavernosum, PDE5 specifically hydrolyzes cGMP. Its inhibition leads to smooth muscle relaxation and increased blood flow, the principle behind treatments for erectile dysfunction.
-
PDE11A4: This dual-specificity PDE is expressed in the hippocampus and has been linked to age-related cognitive decline, making it a target for cognitive enhancers.[22]
Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolopyridine derivatives against various kinases and in cancer cell lines.
Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5a | c-Met | 4.27 | [3] |
| 5b | c-Met | 7.95 | [3] |
| Compound 16 | HPK1 | 146 | [5] |
| 15y | TBK1 | 0.2 | [4] |
| BX795 | TBK1 | 7.1 | [4] |
| MRT67307 | TBK1 | 28.7 | [4] |
| eCF506 | SRC | <1 | |
| Compound 4k | PIM-1 | 21.2 | [23] |
| Compound 7b | PIM-1 | 18.9 | [23] |
| Compound 29 | TrkA | 0.6 | [24] |
| Compound 30 | TrkC | 0.05 | [24] |
Table 2: Antiproliferative Activity of Pyrazolopyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5a | HepG-2 | Liver Cancer | 3.42 | [3] |
| 5b | HepG-2 | Liver Cancer | 3.56 | [3] |
| 5a | MCF-7 | Breast Cancer | 4.16 | [18] |
| 5b | HCT-116 | Colon Cancer | 9.21 | [18] |
| Compound 7b | MCF-7 | Breast Cancer | 3.58 | [23] |
| Compound 7b | PC-3 | Prostate Cancer | 3.60 | [23] |
| Compound 13c | PC-3 | Prostate Cancer | 5.195 | [23] |
| Compound 9 | MCF-7 | Breast Cancer | 21.045 | [23] |
| Compound 12c | HCT-116 | Colon Cancer | 13.575 | [23] |
| Compound 10e | MDA-MB-468 | Breast Cancer | 12.52 | [23] |
| DZ-BAU2021-14N | HCT-116 | Colorectal Cancer | 22 | [25] |
| DZ-BAU2021-14 | HCT-116 | Colorectal Cancer | 27 | [25] |
Table 3: Inhibitory Activity of Pyrazolopyridine Derivatives against Phosphodiesterases (PDEs)
| Compound ID | Target PDE | IC50 (µM) | Reference |
| KCA-1490 | PDE3/4 (dual) | - | [19] |
| Compound 2a | PDE4 | - | [19] |
| Compound 72 | PDE3 | 2.75 | [20] |
| Compound 72 | PDE4 | 2.58 | [20] |
| Compound 77 | PDE3/4 (dual) | - | [20] |
| Compound 78 | PDE4 | - | [20] |
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazolopyridine scaffolds has yielded valuable SAR data, guiding the optimization of potency and selectivity.
-
Kinase Inhibitors: For many kinase inhibitors, the pyrazolopyridine core acts as a hinge-binder. Substitutions at various positions are crucial for achieving selectivity and potency. For instance, in a series of HPK1 inhibitors, migration of a phenyl ring to the 5-position of the pyrazolopyridine core and subsequent modifications to introduce non-planarity significantly improved binding affinity.[5] In the case of CSK inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine scaffold dramatically improved potency due to favorable hydrogen bonding with hinge residues.[1] For ITK inhibitors, molecular docking studies revealed that the pyrazolopyridine core forms three strong hydrogen bonds with the hinge region.[1]
-
PDE Inhibitors: In the development of PDE4 inhibitors, it was found that a hydrophobic substituent at the N(2) position of a pyridazinone ring attached to the pyrazolopyridine core, along with a methoxy group at the C-7' position of the pyrazolopyridine, strongly promotes PDE4 inhibition.[18][20] Furthermore, the point of attachment of the pyridazinone ring to the pyrazolopyridine scaffold was found to be critical, with connection at the C-4' position significantly enhancing PDE4 inhibitory activity.[18][20]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrazolopyridine derivative and for a general kinase inhibition assay.
Synthesis of Thioxopyrazolo[3,4-b]pyridine Derivatives (e.g., Compound 5a)
This protocol is adapted from the synthesis of new pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents.[3]
Materials:
-
3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (starting material)
-
Arylidine cyanothioacetamide derivative
-
Absolute ethanol
-
Piperidine
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (10 mmol) and the appropriate arylidine cyanothioacetamide derivative (10 mmol) is prepared in absolute ethanol (30 mL).
-
A catalytic amount of piperidine (0.5 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for 7 hours.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice.
-
The mixture is then acidified with HCl.
-
The resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the target thioxopyrazolo[3,4-b]pyridine derivative.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS), as well as elemental analysis.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This is a general protocol for determining the IC50 value of a pyrazolopyridine inhibitor against a target kinase, adapted from standard methodologies.[26][27][28][29]
Materials:
-
Purified target kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Pyrazolopyridine test compound (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyridine test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known potent inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells. Incubate for a short period at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolopyridine inhibitors and a general workflow for their evaluation.
Signaling Pathways
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolopyridine-based inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of JAK/STAT signaling in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 19. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. bmglabtech.com [bmglabtech.com]
Stability of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and Its Isomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and its constitutional isomers. Due to a lack of specific experimental data in publicly available literature, this document focuses on the foundational principles of stability for pyrazolopyridine systems, outlines standard experimental protocols for stability assessment, and discusses the expected relative stability of the isomers based on established chemical principles and computational studies on analogous heterocyclic systems.
Introduction to this compound and its Isomers
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets. The pyrazolo[4,3-c]pyridine core is one of several possible fusion isomers of pyrazole and pyridine rings. The stability of this core and its derivatives is a critical parameter for its synthesis, storage, formulation, and in vivo efficacy.
The primary isomers of this compound include its tautomeric form, 7-Chloro-2H-pyrazolo[4,3-c]pyridine, as well as other constitutional isomers where the chlorine atom and the fused ring system are arranged differently, such as 7-Chloro-1H-pyrazolo[3,4-c]pyridine and 7-Chloro-1H-pyrazolo[4,3-b]pyridine.
Theoretical Framework for Isomer Stability
The relative stability of heterocyclic isomers is governed by factors such as aromaticity, electronic effects of substituents, and intramolecular interactions. For the tautomeric isomers of 7-Chloro-pyrazolo[4,3-c]pyridine, the position of the proton on the pyrazole nitrogen (N-1 vs. N-2) is the key determinant of stability.
Computational studies on the analogous pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol.[1] This preference is attributed to more favorable electronic delocalization and aromatic character in the 1H-isomer. While specific calculations for the this compound system are not available, a similar trend in stability is anticipated.
The logical relationship for determining the more stable tautomer is outlined below:
Caption: Predictive workflow for isomer stability.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and its isomers, a series of standardized experimental protocols should be employed. These include assessments of thermal, photo-, and chemical stability.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for evaluating thermal stability.
Experimental Workflow for Thermal Stability:
Caption: Thermal analysis experimental workflow.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound into an alumina or platinum crucible.
-
TGA Analysis: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (e.g., 20 mL/min). Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
DSC Analysis: Place a separate, accurately weighed sample in a sealed aluminum pan. Heat the sample in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Record the heat flow to and from the sample. Endothermic peaks can indicate melting points, while exothermic peaks can signify decomposition.
Photostability Testing
Photostability testing is crucial for compounds that may be exposed to light during storage or use. The International Council for Harmonisation (ICH) provides guidelines for such testing.
Experimental Workflow for Photostability:
Caption: Photostability testing workflow.
Detailed Protocol:
-
Sample Preparation: Prepare samples of the compound in the solid state and in a relevant solvent (e.g., methanol, acetonitrile).
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Maintain a parallel set of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to serve as dark controls.
-
Analysis: At specified time intervals, withdraw aliquots of the samples and analyze them using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the photodegradation kinetics and calculate the half-life.
Chemical Stability in Solution
Assessing the stability of the compound in various pH conditions is essential for understanding its behavior in physiological environments and during formulation.
Detailed Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7.4, 9).
-
Sample Incubation: Dissolve the compound in each buffer solution to a known concentration. Incubate the solutions at a constant temperature (e.g., 37 °C).
-
Analysis: At predetermined time points, analyze the samples by HPLC to quantify the remaining parent compound.
-
Kinetics: Determine the degradation rate constant and half-life at each pH.
Quantitative Data Summary
As specific experimental data for this compound and its isomers is not available in the literature, the following tables are presented as templates for organizing data once it is generated through the experimental protocols described above.
Table 1: Thermal Stability Data
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| This compound | Data not available | Data not available |
| 7-Chloro-2H-pyrazolo[4,3-c]pyridine | Data not available | Data not available |
| Other Isomers | Data not available | Data not available |
Table 2: Photostability Data (in Methanol)
| Compound | Half-life (hours) under ICH Q1B Conditions |
| This compound | Data not available |
| 7-Chloro-2H-pyrazolo[4,3-c]pyridine | Data not available |
| Other Isomers | Data not available |
Table 3: Chemical Stability Data (at 37 °C)
| Compound | Half-life (hours) at pH 2 | Half-life (hours) at pH 7.4 | Half-life (hours) at pH 9 |
| This compound | Data not available | Data not available | Data not available |
| 7-Chloro-2H-pyrazolo[4,3-c]pyridine | Data not available | Data not available | Data not available |
| Other Isomers | Data not available | Data not available | Data not available |
Conclusion
The stability of this compound and its isomers is a critical aspect of its development as a potential therapeutic agent. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for its evaluation. Based on theoretical considerations and data from related heterocyclic systems, the 1H-tautomer is predicted to be the more stable form. The detailed experimental protocols provided herein offer a clear path for the systematic investigation of the thermal, photo-, and chemical stability of this compound and its isomers. The generation of such data is essential for advancing the understanding and application of this promising class of molecules in drug discovery and development.
References
The Ascendancy of a Privileged Scaffold: A Technical Guide to 7-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines and its consequent broad range of biological activities. This technical guide delves into the discovery, history, and synthetic methodologies of a key derivative, 7-Chloro-1H-pyrazolo[4,3-c]pyridine. This compound serves as a crucial building block for the development of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. Its history, while not pinpointed to a single discovery paper, is interwoven with the broader exploration of pyrazolopyridines as pharmacologically active agents.
Historical Context and Discovery
While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the surveyed literature, the existence and pharmaceutical interest in the pyrazolo[4,3-c]pyridine scaffold date back to at least the mid-1980s. A New Zealand patent filed in 1986 discloses a series of pyrazolo[4,3-c]pyridine derivatives, outlining their preparation and potential as pharmaceutical compositions.[1] This indicates that the core structure and its chlorinated analogue were accessible to medicinal chemists for investigation as potential therapeutic agents.
The true surge in interest in this particular scaffold, however, appears to be more recent, driven by the relentless pursuit of novel kinase inhibitors in oncology and other therapeutic areas. The 7-chloro substitution provides a convenient handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.
Biological Significance and Therapeutic Potential
The pyrazolo[4,3-c]pyridine framework is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. Derivatives of this core have been investigated for a range of therapeutic applications:
-
Anxiolytic Agents: Early studies explored the potential of pyrazolo[4,3-c]pyridine derivatives as anxiolytic agents.[2]
-
Cathepsin S Inhibitors: These compounds have also been identified as inhibitors of cathepsin S, a protease involved in immune responses.[2]
-
Kinase Inhibition: More recently, the focus has heavily shifted towards their application as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-c]pyridine scaffold has been successfully employed in the development of inhibitors for various kinases, including ERK (Extracellular signal-regulated kinase).[3]
Synthetic Methodologies
A robust and scalable synthesis is paramount for the exploration of any chemical scaffold in drug discovery. While the initial synthesis of this compound is not explicitly detailed in readily available literature, a modern and well-documented approach to a closely related analogue, a 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivative, has been reported by researchers at Merck.[3] This multi-step synthesis provides a clear blueprint for accessing the core structure.
The synthesis commences with commercially available 2,6-dichloropyridine-4-carboxylic acid and proceeds through a series of transformations to construct the fused pyrazole ring.
Experimental Protocol: Synthesis of a Substituted 1H-pyrazolo[4,3-c]pyridine Derivative (Adapted from Merck, 2016[3])
A representative synthetic scheme for a derivative of the this compound core is outlined below. This multi-step process highlights the key chemical transformations required to construct the bicyclic system.
Caption: Synthetic pathway to a substituted 1H-pyrazolo[4,3-c]pyridine.
Step 1: Esterification 2,6-dichloropyridine-4-carboxylic acid is converted to its corresponding methyl ester, Methyl 2,6-dichloropyridine-4-carboxylate, typically using thionyl chloride in methanol.
Step 2: Hydrazinolysis The methyl ester is then reacted with hydrazine hydrate to replace one of the chloro substituents with a hydrazinyl group, yielding Methyl 2-chloro-6-(hydrazinyl)picolinate.
Step 3: Cyclization Intramolecular cyclization of the hydrazinyl picolinate derivative under appropriate conditions affords the core heterocyclic structure, 7-Chloro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
Step 4: Further Functionalization The resulting pyrazolopyridinone can then undergo a series of further chemical modifications, such as chlorination and substitution reactions, to introduce various functional groups and build the final desired molecule, for instance, a substituted 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivative as reported by Merck.[3]
Quantitative Data
The following table summarizes key quantitative data for a representative 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivative as a potent ERK inhibitor, as reported by Merck.[3]
| Compound ID | ERK2 IC50 (nM) | A375 Cell Proliferation IC50 (nM) |
| Compound X | 1.3 | 10 |
Data extracted from J. Med. Chem. 2016, 59, 11, 5265–5277.
Signaling Pathway and Mechanism of Action
As potent kinase inhibitors, derivatives of this compound often target key nodes in cellular signaling pathways that are crucial for cell growth, proliferation, and survival. In the case of ERK inhibitors, the targeted pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: Inhibition of the MAPK signaling pathway by a pyrazolo[4,3-c]pyridine derivative.
The diagram illustrates how growth factors activate the RAS-RAF-MEK-ERK signaling cascade. ERK, upon activation, phosphorylates various downstream targets, leading to cellular responses like proliferation and survival. A this compound-based ERK inhibitor would bind to ERK, blocking its activity and thereby inhibiting the downstream signaling, which is a key strategy in cancer therapy.
Conclusion
This compound has emerged as a valuable and versatile scaffold in modern drug discovery. While its precise origins are not encapsulated in a single landmark publication, its importance is evident from its continued use in the development of potent and selective inhibitors of key biological targets. The synthetic routes to this core structure are now well-established, enabling the generation of diverse libraries of compounds for biological screening. The demonstrated success of its derivatives as kinase inhibitors underscores the therapeutic potential of the pyrazolo[4,3-c]pyridine scaffold and ensures its continued prominence in the field of medicinal chemistry. Further research into this and related heterocyclic systems will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases.
References
- 1. NZ203302A - Pyrazolo(4,3-c)pyridine derivatives,methods for their preparation and pharmaceutical compositions which contain them - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It includes detailed experimental protocols for both thermodynamic and kinetic solubility assays, which are the standard methods in the pharmaceutical industry. Furthermore, this guide presents illustrative diagrams and workflows to aid in the experimental setup and data interpretation, empowering researchers to generate reliable solubility profiles for this compound in various solvents.
Introduction to this compound
This compound is a substituted pyrazolopyridine. The pyrazolopyridine scaffold is a key heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The solubility of such compounds is a critical physicochemical parameter that influences their biological activity, bioavailability, and formulation feasibility. Understanding the solubility profile in different solvents is a fundamental step in the early stages of drug development.
Chemical Structure:
-
Molecular Formula: C₆H₄ClN₃
-
Molecular Weight: 153.57 g/mol
-
Appearance: Solid (form)
Importance of Solubility in Drug Discovery
Aqueous solubility is a crucial factor for orally administered drugs as it directly impacts their absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site, ultimately resulting in diminished efficacy. In in vitro assays, low solubility can cause compound precipitation, leading to inaccurate biological data. Therefore, determining the solubility of a compound like this compound in aqueous buffers and relevant organic solvents is essential for its progression as a potential drug candidate.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature or public databases. To facilitate research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data for this compound should be structured.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Thermodynamic (Shake-Flask) | Data_1 | Data_1a |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Thermodynamic (Shake-Flask) | Data_2 | Data_2a |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Thermodynamic (Shake-Flask) | Data_3 | Data_3a |
| Dimethyl Sulfoxide (DMSO) | 25 | Kinetic | Data_4 | Data_4a |
| Ethanol | 25 | Kinetic | Data_5 | Data_5a |
| Methanol | 25 | Kinetic | Data_6 | Data_6a |
| Acetonitrile | 25 | Kinetic | Data_7 | Data_7a |
Note: The values indicated by "Data_X" are placeholders and must be determined experimentally.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.
This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature when the solution is in equilibrium with an excess of the undissolved substance.[1][2]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., PBS pH 7.4, Water, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After the incubation period, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolation from the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution when added to an aqueous buffer.[3][4][5] It measures the concentration of a compound that remains in solution after precipitation from a supersaturated solution under specific conditions.
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates (UV-transparent for UV-based methods)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipettes
Procedure (Turbidimetric Method):
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution of this compound to the buffer in the wells to achieve the desired final concentration. Typically, a serial dilution is performed to test a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Assay.
Conclusion
While direct solubility data for this compound is not currently published, this technical guide provides researchers with the necessary protocols and frameworks to independently and accurately determine this critical physicochemical property. The detailed methodologies for thermodynamic and kinetic solubility assays, along with the illustrative workflows, offer a robust starting point for characterizing this compound. The generation of such data is a crucial step in advancing the understanding and potential therapeutic application of this compound and its derivatives.
References
Methodological & Application
Synthesis Protocol for 7-Chloro-1H-pyrazolo[4,3-c]pyridine: An Application Note for Researchers
For Immediate Release
This application note provides a detailed, step-by-step protocol for the synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The pyrazolo[4,3-c]pyridine scaffold is a purine isostere and a key pharmacophore in the design of various therapeutic agents, including kinase inhibitors.
This document outlines a plausible synthetic route based on established methodologies for the creation of the pyrazolo[4,3-c]pyridine core. The presented protocol is a multi-step synthesis commencing from commercially available starting materials.
I. Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step process. The key steps involve the formation of a substituted pyrazole intermediate followed by the construction of the fused pyridine ring and subsequent chlorination. An alternative strategy involves the cyclization of a suitably substituted pyridine derivative. The protocol detailed below follows a logical progression to assemble the target molecule.
Figure 1. General synthetic workflow for this compound.
II. Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Substituted hydrazine (e.g., 4-chlorophenylhydrazine)
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Diethyl malonate
-
Phosphorus oxychloride (POCl₃)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Heating mantles and magnetic stirrers
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Protocol 1: Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Addition of Reagents: To this solution, add 4-chlorophenylhydrazine followed by the dropwise addition of ethyl acetoacetate.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 5-amino-3-(4-chlorophenyl)-1H-pyrazole.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Synthesis of 3-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
-
Reaction Setup: Combine the synthesized 5-amino-3-(4-chlorophenyl)-1H-pyrazole and diethyl malonate in a round-bottom flask.
-
Reaction: Heat the mixture at a high temperature (typically 180-200 °C) for 2-3 hours.
-
Work-up: Cool the reaction mixture and treat it with ethanol.
-
Isolation: Collect the resulting solid by filtration, wash with ethanol, and dry to obtain the crude pyrazolo[4,3-c]pyridin-4-one derivative.
Protocol 3: Synthesis of 7-Chloro-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine
-
Reaction Setup: In a round-bottom flask, suspend the 3-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Work-up: Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the final product, this compound.
III. Data Presentation
The following table summarizes the expected inputs and outputs for the key reaction steps. Please note that yields are representative and may vary based on experimental conditions.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-chlorophenylhydrazine, Ethyl acetoacetate | Sodium ethoxide | 5-amino-3-(4-chlorophenyl)-1H-pyrazole | 75-85 |
| 2 | 5-amino-3-(4-chlorophenyl)-1H-pyrazole | Diethyl malonate | 3-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | 60-70 |
| 3 | 3-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | Phosphorus oxychloride (POCl₃) | 7-Chloro-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine | 50-65 |
IV. Logical Relationships in Synthesis
The synthesis of this compound relies on a series of well-established organic reactions. The logical progression from starting materials to the final product is depicted below.
Figure 2. Logical flow of the synthetic pathway.
Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reagents used are hazardous and should be handled with care. This protocol is a suggested route, and optimization of reaction conditions may be necessary to achieve desired yields and purity.
Application Notes and Protocols for Suzuki Coupling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this heterocyclic system is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. This document provides detailed application notes and protocols for the Suzuki coupling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine with a variety of boronic acids.
The presence of multiple nitrogen atoms and a free N-H group in the pyrazolo[4,3-c]pyridine ring system can present challenges, such as catalyst inhibition. Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system, is critical for achieving high yields and purity. The protocols outlined below are based on established methodologies for structurally similar nitrogen-rich heterocycles and provide a strong foundation for reaction optimization.
Data Presentation: Representative Suzuki Coupling Reaction Conditions for Chloro-Aza-Indazoles and Related Heterocycles
The following table summarizes typical conditions and outcomes for the Suzuki coupling of structurally analogous chloro-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide (Substrate) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd2dba3 (2) | XPhos (3) | K3PO4 | Dioxane/H2O | 100 | 15 | 56 | [1] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | - | K3PO4 | Dioxane/H2O | 100 | 15 | 80 | [1] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 | - | K2CO3 | EtOH/H2O | 110 | 12 | 92 | [2] |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh3)4 (0.5-3) | - | K2CO3 | 1,4-Dioxane/H2O | 100-120 (MW) | 0.25-0.5 | - | [3] |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh3)4 (5) | - | 2M Na2CO3 | DME/EtOH/H2O | 80 | - | Good | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | - | K2CO3 | DME | 80 | 2 | High | [5] |
| Chloroamino-N-heterocycles | (2-Ethoxyvinyl)borolane | Pd(OAc)2 (3) | SPhos (2.5:1 ratio with Pd) | K3PO4 | MeCN/H2O | Reflux | - | - | [6] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex (0.1) | - | KOH | EtOH/H2O | 60W (MW) | 2 min | - | [7] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | PdCl2(PPh3)2 (10) | - | K2CO3 | - | - | - | - | [8] |
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki coupling reaction with this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different boronic acid coupling partners.
Protocol 1: Conventional Heating
This protocol describes a general method using conventional heating.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask with condenser)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to potentially reduce reaction times and improve yields.[3][7]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a microwave-stable pre-catalyst) (1-5 mol%)
-
Base (e.g., K2CO3 or KOH) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water or EtOH/water)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N1-Derivatization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine at the N1 position of the pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for the development of novel therapeutics, including kinase inhibitors and other targeted agents.
Application Notes
The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have shown potential as antimicrobial, antioxidant, anxiolytic, anticancer, and antiproliferative agents. The derivatization at the N1 position offers a crucial vector for modifying the physicochemical and pharmacological properties of the molecule, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Key Applications in Drug Discovery:
-
Kinase Inhibitors: The pyrazolo[4,3-c]pyridine scaffold can act as a hinge-binding motif in many protein kinases. N1-substituents can be designed to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: N1-derivatization allows for the introduction of various functional groups that can alter solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents at the N1-position is essential for building a comprehensive SAR and identifying key interactions with the biological target.
The protocols outlined below describe common and effective methods for N1-alkylation and N1-arylation of the this compound core.
Experimental Protocols
Protocol 1: N1-Alkylation of this compound
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a strong base. The regioselectivity of alkylation (N1 vs. N2) on pyrazole-containing heterocycles can be influenced by the choice of base, solvent, and the steric and electronic nature of the reactants. Generally, for many pyrazolopyridines, alkylation under these conditions favors the N1 position.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N1-alkylated product.
Workflow for N1-Alkylation
Caption: General workflow for the N1-alkylation of this compound.
Protocol 2: N1-Arylation of this compound (Buchwald-Hartwig Cross-Coupling)
This protocol outlines a general procedure for the N1-arylation using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method is versatile and tolerates a wide range of functional groups on the aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, or SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite or silica gel for filtration
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite or silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N1-arylated product.
Workflow for N1-Arylation (Buchwald-Hartwig)
Application Notes and Protocols for Kinase Inhibition Assays Using 7-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prominent targets for therapeutic intervention.[2] The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases. This document provides a detailed protocol for assessing the inhibitory potential of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a representative pyrazolopyridine-based compound, against a specific kinase of interest.
The described protocol is a luminescence-based in vitro kinase inhibition assay. This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the phosphorylation event. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), whereas a high luminescent signal indicates inhibition of the kinase by the test compound.[3][4] This assay format is highly amenable to high-throughput screening (HTS) and provides a robust platform for determining inhibitor potency (e.g., IC50 values).[3][4]
Principle of the Assay
The fundamental principle of this kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a specific substrate.[2] The inhibitory effect of this compound is determined by quantifying the reduction in kinase activity. This protocol utilizes a luciferase-based system. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration.[5] Therefore, potent inhibition of the kinase results in less ATP consumption and a stronger luminescent output.
Featured Kinase (Example): Extracellular Signal-Regulated Kinase (ERK)
Extracellular signal-regulated kinases (ERKs) are key components of the MAPK signaling pathway, which is frequently activated in various cancers.[6] The pyrazolo[4,3-c]pyridine scaffold has been identified in potent and selective ERK inhibitors.[6] Therefore, this protocol will use ERK2 as an example target kinase.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Kinase: Recombinant human ERK2 enzyme
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for ERK2
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: A known ERK2 inhibitor (e.g., Ulixertinib)
-
Assay Buffer: Buffer solution appropriate for ERK2 (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the test compound in DMSO to create a concentration range for IC50 determination. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[3]
-
Include a DMSO-only control (vehicle control) and a positive control inhibitor.[3]
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[3]
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, ERK2 enzyme, and the MBP substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
-
Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a separate set of wells. This will serve as the 100% inhibition control.[3]
-
Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[3]
-
Data Presentation
The quantitative data from the kinase inhibition assay should be summarized for clear interpretation and comparison.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | Test Compound | Positive Control | IC50 (nM) |
| ERK2 | This compound | Ulixertinib | Value |
| Other Kinase 1 | This compound | Known Inhibitor | Value |
| Other Kinase 2 | This compound | Known Inhibitor | Value |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are determined from the dose-response curves.
Table 2: Assay Controls and Signal Window
| Control | Average Luminescence (RLU) | Standard Deviation | Calculated Value |
| 100% Activity (Vehicle) | Value | Value | N/A |
| 0% Activity (No Kinase) | Value | Value | N/A |
| Z'-factor | N/A | N/A | Value |
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Mandatory Visualization
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway with the point of inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for the kinase inhibition assay.
Data Analysis and Interpretation
Calculation of Percent Inhibition:
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))
Where:
-
Signal_Compound is the luminescence from wells with the test compound.
-
Signal_NoKinase is the luminescence from wells without the kinase (0% activity).
-
Signal_Vehicle is the luminescence from wells with DMSO only (100% activity).
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response model.
Selectivity Profiling:
To assess the selectivity of this compound, it is recommended to screen the compound against a panel of other kinases.[7] This will help to identify any off-target effects and establish a selectivity profile, which is crucial for the development of a safe and effective therapeutic agent.[7]
Troubleshooting and Optimization
Common challenges in kinase assays include compound interference, non-specific inhibition, and reagent instability.[8] To ensure reliable and reproducible results, several factors should be optimized:
-
Enzyme and Substrate Concentrations: Titrate both the kinase and substrate to determine optimal concentrations that yield a robust signal window without leading to substrate depletion or product inhibition.[8]
-
ATP Concentration: The concentration of ATP can influence the apparent potency of ATP-competitive inhibitors. Using an ATP concentration close to the K_m of the kinase is generally recommended for initial screening.
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on kinase activity.[8]
-
Incubation Times: Optimize the incubation times for both the kinase reaction and the detection step to ensure the reaction is within the linear range and the luminescent signal is stable.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Note: Evaluating the Cytotoxicity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine using a Cell-Based MTT Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the cytotoxic effects of the small molecule compound, 7-Chloro-1H-pyrazolo[4,3-c]pyridine, on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol outlines the necessary steps for cell culture, compound treatment, and colorimetric measurement of cell viability. Furthermore, this document presents a hypothetical data set and its analysis to determine the half-maximal inhibitory concentration (IC50) of the compound. A proposed signaling pathway for the compound's cytotoxic action is also illustrated.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Cell-based assays provide a valuable in vitro model to determine the effect of a substance on cell viability and proliferation.[1] The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The concentration of the resulting formazan, which can be quantified spectrophotometrically, is directly proportional to the number of living cells in the culture.[2] This application note details the use of the MTT assay to quantify the cytotoxicity of this compound.
Materials and Methods
Reagents and Materials
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
This compound (user-supplied)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only) for background subtraction.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell viability, from the dose-response curve using non-linear regression analysis.[5][6]
-
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Hypothetical Results
The cytotoxic effect of this compound was evaluated on a hypothetical cancer cell line after 48 hours of treatment. The results are summarized in the tables below.
Table 1: Dose-Response Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.180 | 0.070 | 94.4 |
| 1 | 0.950 | 0.065 | 76.0 |
| 5 | 0.625 | 0.050 | 50.0 |
| 10 | 0.350 | 0.040 | 28.0 |
| 50 | 0.150 | 0.025 | 12.0 |
| 100 | 0.080 | 0.015 | 6.4 |
Table 2: IC50 Values for this compound
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| Hypothetical Cancer Cell Line | 48 | 5.0 |
Proposed Signaling Pathway for Cytotoxicity
Based on the known mechanisms of similar pyrazolopyridine derivatives, it is hypothesized that this compound may induce cytotoxicity through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Proposed intrinsic apoptosis signaling pathway.
Conclusion
This application note provides a robust and reproducible protocol for evaluating the cytotoxicity of this compound using the MTT assay. The presented methodology, along with the example data and proposed mechanism of action, serves as a comprehensive guide for researchers in the fields of drug discovery and cancer biology. This assay can be readily adapted for high-throughput screening of compound libraries to identify potential cytotoxic agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for High-Throughput Screening of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 7-Chloro-1H-pyrazolo[4,3-c]pyridine analogs. This class of compounds, belonging to the broader family of pyrazolopyridines, holds significant promise in drug discovery, particularly as kinase inhibitors for therapeutic areas such as oncology.[1][2] This document outlines the biological context, screening strategies, detailed experimental protocols, and data presentation for the evaluation of these compounds.
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] Pyrazolopyridine derivatives, in particular, have been investigated as inhibitors of a wide range of kinases, including Tropomyosin receptor kinases (TRKs), FMS-like tyrosine kinase-3 (FLT3), and Cyclin-dependent kinase 4 (CDK4), which are implicated in various cancers.[3][4] The this compound core offers a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Data Presentation: Inhibitory Activity of Pyrazolopyridine Analogs
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative pyrazolopyridine analogs against various protein kinases and cancer cell lines. This data is crucial for initial hit identification and subsequent lead optimization in a drug discovery campaign.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolopyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) |
| Analog 1 | PIM-1 | 18.9 |
| Analog 2 | TRKA | 56 |
| Analog 3 | FLT3 | 11 |
| Analog 4 | CDK4 | 7 |
| Analog 5 | TBK1 | 0.2 |
| Analog 6 | Akt1 | 1.3 |
| Analog 7 | Aurora A | 160 |
Note: The data presented is a compilation from various sources on related pyrazolopyridine scaffolds to illustrate the potential of the this compound core as a source of potent kinase inhibitors.[1][3][4][5][6]
Table 2: Anti-proliferative Activity of Pyrazolopyridine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Analog 8 | PC-3 | Prostate Cancer | 3.60 |
| Analog 9 | MCF-7 | Breast Cancer | 3.58 |
| Analog 10 | Km-12 | Colon Cancer | 0.304 |
| Analog 11 | HCT116 | Colon Cancer | 0.39 |
| Analog 12 | A549 | Lung Cancer | 17.50 |
| Analog 13 | HeLa | Cervical Cancer | 68.75 |
Note: The data is representative of the anti-proliferative potential of pyrazolopyridine analogs in various cancer cell lines.[1][3][5][7]
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of this compound analogs are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the inhibitory activity of the test compounds against a specific protein kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[8]
Materials:
-
This compound analogs (dissolved in 100% DMSO)
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (at Km concentration for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Add 5 µL of the diluted compounds, a known kinase inhibitor (positive control), and DMSO (negative control) to the respective wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol measures the effect of the test compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a CO2 incubator.[7]
-
Prepare serial dilutions of the this compound analogs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Visualizations
The following diagrams illustrate the high-throughput screening workflow and a relevant signaling pathway that can be targeted by this compound analogs.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) of 7-Substituted Pyrazolo[4,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationship (SAR) for 7-substituted pyrazolo[4,3-c]pyridines, a promising scaffold in drug discovery. It includes a summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of key concepts.
Introduction
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer agents, kinase inhibitors, and inhibitors of protein-protein interactions.[2][3][4] The substitution pattern on the pyrazolo[4,3-c]pyridine ring system plays a crucial role in determining the biological activity and selectivity of these compounds. This document focuses on the impact of substituents at the 7-position on the biological activity of this class of molecules.
Data Presentation: SAR of 7-Substituted Pyrazolo[4,3-c]pyridines
The following tables summarize the quantitative data from SAR studies of 7-substituted pyrazolo[4,3-c]pyridines, highlighting the influence of different substituents at the 7-position on their biological activity.
Table 1: Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines. [5]
| Compound | R (at position 7) | GI50 (µM) K562 | GI50 (µM) MV4-11 | GI50 (µM) MCF-7 |
| 18 | Phenyl | 3.2 | 2.5 | 4.1 |
| 19 | 4-Methylphenyl | 3.8 | 3.1 | 5.2 |
| 20 | 4-Methoxyphenyl | 2.9 | 2.1 | 3.5 |
| 21 | 4-Fluorophenyl | 2.5 | 1.9 | 3.1 |
| 22 | 4-Chlorophenyl | 2.8 | 2.2 | 3.6 |
| 23 | 4-Hydroxyphenyl | 1.5 | 1.2 | 2.0 |
Data extracted from a study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. The core structure for compounds 18-23 is 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine with no substitution at position 4.
SAR Insights: The data indicates that a polar substituent at the 7-position enhances antiproliferative activity. Specifically, the 4-hydroxyphenyl group in compound 23 resulted in the most potent activity across all tested cell lines.[5]
Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides. [6]
| Compound | R (at position 7) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1a | -CH2CH2-NHSO2-Ph | 8010 | 9870 | 114.2 | 135.8 |
| 1b | -NHSO2-Ph | 158.3 | 18.2 | 98.6 | 102.4 |
| 1f | -N(CH3)CO-CH2CH2-NHSO2-Ph | 58.8 | 6.6 | 907.5 | 474.8 |
| AAZ | (Acetazolamide) | 250.0 | 12.1 | 25.8 | 5.7 |
Data for selected compounds from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. The core structure is a methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate derivative with different linkers to a benzenesulfonamide moiety.
SAR Insights: The nature of the linker and the substituent attached to the 7-position significantly influences the inhibitory activity against different carbonic anhydrase isoforms. For instance, the presence of an N-methylpropionamide linker in compound 1f was favorable for potent hCA I and hCA II inhibition.[6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of 7-Substituted Pyrazolo[4,3-c]pyridines via Suzuki-Miyaura Cross-Coupling[5]
This protocol describes a general method for introducing various aryl and heteroaryl substituents at the 7-position of the pyrazolo[4,3-c]pyridine core.
1. Synthesis of 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Intermediate:
- Dissolve the corresponding 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole in dichloromethane (DCM).
- Add iodine (I₂) and a suitable base (e.g., K₃PO₄ for primary azides or NaHCO₃ for secondary azides).
- Stir the reaction mixture at room temperature for 12 hours.
- Work up the reaction to isolate the 7-iodo intermediate.
2. Suzuki-Miyaura Cross-Coupling Reaction:
- To a microwave vial, add the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate, the desired arylboronic acid, palladium(II) acetate (Pd(OAc)₂), and cesium carbonate (Cs₂CO₃).
- Add a 3:1 mixture of ethanol and water.
- Seal the vial and irradiate in a microwave reactor at 100 °C for 30-60 minutes.
- After completion, cool the reaction mixture, and purify the product using column chromatography.
Protocol 2: In Vitro Antiproliferative Assay[5]
This protocol outlines the procedure for evaluating the antiproliferative activity of the synthesized compounds against cancer cell lines.
1. Cell Culture:
- Culture cancer cell lines (e.g., K562, MV4-11, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
- Seed the cells in 96-well plates at a suitable density.
- After 24 hours, treat the cells with various concentrations of the test compounds.
3. Cell Viability Assessment (e.g., MTT Assay):
- After a 72-hour incubation period, add MTT solution to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell growth inhibition for each compound concentration.
- Determine the GI50 (concentration that causes 50% growth inhibition) values by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Carbonic Anhydrase Inhibition Assay[6]
This protocol describes the stopped-flow CO₂ hydrase assay to determine the inhibitory activity of compounds against various carbonic anhydrase isoforms.
1. Assay Principle:
- This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compounds is monitored by a change in pH using a colorimetric indicator.
2. Procedure:
- Prepare a buffer solution containing the pH indicator.
- Add a known concentration of the carbonic anhydrase isoenzyme to the buffer.
- Initiate the reaction by adding a CO₂-saturated solution.
- Monitor the change in absorbance over time using a stopped-flow spectrophotometer.
- Repeat the experiment in the presence of various concentrations of the inhibitor.
3. Data Analysis:
- Calculate the initial rates of reaction from the absorbance data.
- Determine the Ki values by fitting the data to the appropriate inhibition model.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro ADME Profiling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The 7-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic structure present in a variety of biologically active compounds, including kinase inhibitors investigated for therapeutic use. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. This document provides detailed protocols and application notes for the in vitro ADME profiling of novel this compound derivatives, focusing on key assays: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and intestinal permeability.
Metabolic Stability Profiling
Metabolic stability is a crucial parameter that helps predict the in vivo half-life and clearance of a drug candidate.[1][2] This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3]
Experimental Protocol: Liver Microsomal Stability
This protocol assesses the rate of metabolism when a compound is incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[2][3]
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
Test compounds and positive control (e.g., Propafenone)
-
NADPH regenerating system (NADP, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile with internal standard (for quenching)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare 1 mM stock solutions of test compounds in DMSO. Create working solutions by diluting the stock in an appropriate solvent like acetonitrile/water.[3]
-
Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (final protein concentration typically 0.4-0.5 mg/mL).[3]
-
Initiation: Add the test compound (final concentration, e.g., 1-2 µM) to the microsomal mixture and pre-incubate at 37°C with shaking.[1][3] Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, substitute the NADPH system with a buffer.[3]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[3]
-
Quenching: Stop the reaction at each time point by adding a cold acetonitrile solution containing an internal standard. This precipitates the proteins.[1][3]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.[1]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[3]
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time plot.[1]
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Data Presentation: Metabolic Stability
Note: The following data are for illustrative purposes only.
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Derivative A | 45.2 | 30.7 |
| Derivative B | > 60 | < 23.1 |
| Derivative C | 18.5 | 74.9 |
| Verapamil (Control) | 12.1 | 114.5 |
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions (DDIs).[4][5] This assay determines a compound's potential to inhibit the activity of the five major CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[4]
Experimental Protocol: CYP Inhibition (IC50 Determination)
This protocol uses human liver microsomes (HLM) and isoform-specific probe substrates to measure the concentration of a test compound that causes 50% inhibition (IC50).[6]
Materials:
-
Human Liver Microsomes (HLM)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[6]
-
NADPH regenerating system
-
Test compounds and known inhibitors (e.g., α-Naphthoflavone for CYP1A2).[6]
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Preparation: Serially dilute the test compounds to create a range of concentrations (e.g., 8 points, starting from 100 µM).[4]
-
Incubation: In a 96-well plate, combine HLM, phosphate buffer, and the specific probe substrate. Add the test compound at its various dilutions.
-
Reaction Initiation: Pre-incubate the plate at 37°C, then initiate the reaction by adding the NADPH regenerating system.[7]
-
Incubation Period: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Sample Processing: Centrifuge the plate to pellet protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[4][7]
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound compared to a vehicle control.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Data Presentation: CYP Inhibition
Note: The following data are for illustrative purposes only.
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Derivative A | > 50 | 22.5 | > 50 | 8.9 | 15.3 |
| Derivative B | 12.1 | > 50 | 45.1 | > 50 | > 50 |
| Derivative C | 2.5 | 4.1 | 18.7 | 33.2 | 6.8 |
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[8][9] Only the unbound (free) fraction is pharmacologically active.[10] The Rapid Equilibrium Dialysis (RED) method is a reliable and accurate technique for determining PPB.[8][11]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Materials:
-
RED device with dialysis membrane inserts (MWCO 12-14 kDa).[12]
-
Pooled plasma (human, rat, mouse)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds and control (e.g., Warfarin)
-
Orbital shaker with incubator
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike plasma with the test compound to a final concentration (typically 1-2 µM).[12]
-
Device Loading: Add the spiked plasma to the sample chamber (red-ringed) of the RED device insert. Add an equal volume of PBS to the buffer chamber.[8]
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[8][9]
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.[8]
-
Matrix Matching: To avoid analytical artifacts, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure both samples have the same matrix composition.[9]
-
Analysis: Determine the compound concentration in both sets of samples using LC-MS/MS.[11][12]
Data Analysis:
-
The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Calculate the percentage of unbound and bound compound using the following equations:
-
% Unbound = (Concentration in Buffer / Concentration in Plasma) * 100
-
% Bound = 100 - % Unbound
-
Data Presentation: Plasma Protein Binding
Note: The following data are for illustrative purposes only.
| Compound ID | % Bound (Human Plasma) | % Bound (Rat Plasma) | % Bound (Mouse Plasma) |
| Derivative A | 98.5 | 97.2 | 96.8 |
| Derivative B | 85.3 | 82.1 | 80.5 |
| Derivative C | 99.7 | 99.5 | 99.2 |
| Warfarin (Control) | 99.3 | 98.9 | 98.5 |
Intestinal Permeability (Caco-2) Assay
The Caco-2 cell permeability assay is a well-established in vitro model used to predict human intestinal absorption of drugs.[13][14] Differentiated Caco-2 cells form a polarized monolayer that resembles the intestinal epithelium, complete with tight junctions and efflux transporters.[15][16]
Experimental Protocol: Caco-2 Permeability
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ permeable supports (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
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Test compounds, high permeability (e.g., Antipyrine) and low permeability (e.g., Atenolol) controls
-
TEER (Transepithelial Electrical Resistance) measurement device
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a confluent monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well to ensure the integrity of the cell monolayer.
-
Assay Setup: Wash the monolayers with HBSS. Add the test compound (e.g., at 10 µM) to the apical (A) side of some wells and the basolateral (B) side of others to measure bidirectional transport.[15] The receiving chamber contains a buffer without the compound.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 2 hours).[15]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[14]
-
Data Presentation: Caco-2 Permeability
Note: The following data are for illustrative purposes only.
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Derivative A | 8.5 | 1.2 | High |
| Derivative B | 15.2 | 4.5 | High (Efflux Substrate) |
| Derivative C | 0.8 | 0.9 | Low |
| Atenolol (Control) | 0.5 | 1.0 | Low |
| Antipyrine (Control) | 25.0 | 1.1 | High |
Visualizations
Overall In Vitro ADME Profiling Workflow
Caption: General workflow for in vitro ADME profiling of new chemical entities.
Caco-2 Permeability Assay Workflow
Caption: Step-by-step workflow for the Caco-2 intestinal permeability assay.
References
- 1. protocols.io [protocols.io]
- 2. admeshop.com [admeshop.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. enamine.net [enamine.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. enamine.net [enamine.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. diva-portal.org [diva-portal.org]
Application Notes and Protocols: The Use of 7-Chloro-1H-pyrazolo[4,3-c]pyridine as a Fragment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 7-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold as a key fragment in modern drug discovery. This document outlines its synthesis, biological applications, and detailed protocols for the evaluation of its derivatives. The pyrazolo[4,3-c]pyridine core is a recognized privileged structure, appearing in a range of biologically active compounds, particularly as inhibitors of kinases and metalloenzymes.
Introduction to the this compound Fragment
The this compound moiety is a bicyclic heteroaromatic system that serves as a versatile starting point for the synthesis of diverse compound libraries. Its structural features, including a hydrogen bond donor (pyrazole NH), a hydrogen bond acceptor (pyridine nitrogen), and a reactive chlorine atom, make it an attractive fragment for targeting various enzymatic active sites. The chlorine atom at the 7-position provides a convenient handle for introducing further chemical diversity through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Pharmacological studies have demonstrated that pyrazolo[4,3-c]pyridine derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] This scaffold has been successfully incorporated into inhibitors of key drug targets such as carbonic anhydrases and various protein kinases.
Synthesis of the Core Fragment and Derivatives
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a proposed adaptation and may require optimization.
Materials:
-
4-Chloro-5-aminopyridine-3-carbaldehyde (precursor, may require multi-step synthesis)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of 4-chloro-5-aminopyridine-3-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of the Core Fragment
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected physicochemical properties and provide generalized experimental protocols for its analysis using various spectroscopic and chromatographic techniques.
Physicochemical Properties
This compound has the following properties:
| Property | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol [1] |
| Appearance | Expected to be a solid[1] |
Analytical Characterization Methods
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H and ¹³C NMR Data for a Related Isomer: 5-Chloro-1H-pyrazolo[3,4-c]pyridine
| Parameter | ¹H NMR (400 MHz, methanol-d₄) | ¹³C NMR (101 MHz, methanol-d₄) |
| Chemical Shift (δ, ppm) | 8.80 (s, 1H, 7-H), 8.15 (d, J = 1.2 Hz, 1H, 3-H), 7.82 (d, J = 1.2 Hz, 1H, 4-H) | 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4) |
Experimental Protocol for NMR Analysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete according to TLC, but after workup, the yield of this compound is low and I see multiple spots on the TLC plate. What are the likely byproducts?
A1: Low yields and multiple spots on TLC often indicate the formation of byproducts. The most common byproduct in the synthesis of pyrazolopyridines is the formation of a regioisomer. Depending on the synthetic route, other side products from incomplete reactions or side reactions of starting materials are also possible.
-
Regioisomeric Byproducts: In many synthetic strategies for pyrazolo[4,3-c]pyridines, the formation of the isomeric pyrazolo[3,4-b]pyridine can occur. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and electrophile. For instance, in syntheses involving the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the formation of both pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers has been observed.
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may isolate uncyclized intermediates. Monitoring the reaction closely by TLC is crucial to ensure the complete consumption of starting materials and intermediates.
-
Starting Material Side Reactions: Depending on the stability of your starting materials under the reaction conditions, they may undergo decomposition or side reactions, leading to impurities.
Q2: I am using a synthetic route involving a Sonogashira cross-coupling followed by cyclization and I am observing an unexpected ketone byproduct. What is this and how can I avoid it?
A2: In synthetic routes that utilize terminal alkynes, a common byproduct is a ketone formed via the hydration of the alkyne's triple bond. This can occur under the reaction conditions, especially in the presence of water and a palladium catalyst.
To minimize the formation of this ketone byproduct, ensure that your solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q3: How can I differentiate between the desired this compound and its regioisomeric byproduct?
A3: Differentiating between regioisomers typically requires spectroscopic analysis.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the aromatic protons will be different for each isomer. Detailed 2D NMR experiments like HMBC and NOESY can help in unambiguously assigning the structure.
-
Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns in MS/MS experiments may differ, aiding in their differentiation.
-
Chromatography: Often, the two isomers will have different polarities and can be separated by column chromatography. Developing a good TLC method is the first step to achieving good separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Formation of regioisomeric byproducts.- Incomplete reaction.- Degradation of starting materials or product. | - Optimize reaction conditions (solvent, temperature, reaction time) to favor the desired isomer.- Carefully monitor the reaction by TLC to ensure completion.- Use purified, dry reagents and solvents. |
| Multiple Spots on TLC | - Presence of starting materials, intermediates, and byproducts. | - Isolate each spot by preparative TLC or column chromatography and characterize by NMR and MS to identify the impurities.- Adjust reaction conditions to minimize byproduct formation. |
| Product is Difficult to Purify | - Co-elution of the desired product with byproducts (especially regioisomers). | - Experiment with different solvent systems for column chromatography.- Consider derivatization to separate the isomers, followed by deprotection.- Recrystallization may be effective if the impurities have significantly different solubilities. |
Experimental Protocols
Synthesis of this compound via Cyclization of a Hydrazone Intermediate (Representative Protocol)
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
Appropriately substituted pyridine precursor (e.g., a 2,4-dichloropyridine derivative)
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, n-butanol)
-
Base (e.g., sodium ethoxide, potassium carbonate)
Procedure:
-
Dissolve the substituted pyridine precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate to the solution.
-
If required, add the base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any byproducts.
-
Characterize the purified product by NMR and mass spectrometry.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Formation of a common regioisomeric byproduct.
Caption: Formation of a ketone byproduct from an alkyne precursor.
Technical Support Center: Optimizing the Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of 7-Chloro-1H-pyrazolo[4,3-c]pyridine synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound and related pyrazolopyridines, offering solutions to improve reaction outcomes.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyrazolopyridine synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in reactants, especially in aminopyridine precursors, can lead to significant side product formation. Ensure all starting materials are of high purity, and consider purification before use if necessary.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Suboptimal conditions can result in incomplete reactions or degradation of the product. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Catalyst Activity: If a catalyst is used, its activity is crucial. Ensure the catalyst is not deactivated and that the loading is optimized.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge, particularly with unsymmetrical starting materials. To enhance regioselectivity:
-
Choice of Synthetic Route: The synthetic strategy can significantly influence the isomeric outcome. For the pyrazolo[4,3-c]pyridine core, a route starting from a substituted 4-aminopyridine derivative can provide better control over the final substitution pattern.
-
Reaction Conditions: The choice of solvent and catalyst can influence which isomer is favored. A systematic screening of different solvents and catalysts is advisable. For instance, in related syntheses, acidic or basic conditions have been shown to direct the cyclization towards a specific regioisomer.
Q3: The purification of my final product is proving difficult. What are some effective purification strategies?
A3: Pyrazolopyridines can be challenging to purify due to their polarity. Consider the following methods:
-
Column Chromatography: This is the most common method for separating the desired product from impurities and isomers. A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity.
-
Recrystallization: This technique can be highly effective for obtaining a pure crystalline product. Experiment with various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.
-
Acid-Base Extraction: If your product has a basic nitrogen atom, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities.
Experimental Protocols
While a specific high-yield protocol for this compound is not widely published, the following protocols for related isomers can be adapted and optimized.
Protocol 1: Synthesis of a Chloro-Pyrazolopyridine Isomer (Adapted for [4,3-c])
This protocol is adapted from a known synthesis of a related isomer and provides a starting point for optimization. The key is the cyclization of a suitable aminopyridine precursor.
Starting Material: A potential precursor could be a 4-amino-2-chloropyridine derivative with a suitable functional group at the 3-position that allows for pyrazole ring formation.
General Procedure:
-
Hydrazone Formation: React the appropriately substituted 4-amino-2-chloropyridine with hydrazine hydrate in a suitable solvent like ethanol. This reaction typically proceeds at reflux temperature.
-
Cyclization: The resulting hydrazone can then be cyclized to form the pyrazolo[4,3-c]pyridine ring. This step may require a catalyst and/or heat. Monitoring by TLC is crucial to determine the optimal reaction time and prevent degradation.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography on silica gel followed by recrystallization.
Data Presentation
Currently, there is a lack of directly comparable quantitative data for different synthetic routes to this compound in the public domain. However, data from related pyrazolopyridine syntheses can offer valuable insights for optimization.
Table 1: Effect of Reaction Parameters on the Yield of a Related Pyrazolopyridine Synthesis
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Solvent | Ethanol | Toluene | DMF | Varies |
| Temperature | Reflux | 100 °C | 120 °C | Varies |
| Catalyst | None | Acetic Acid | p-TsOH | Varies |
| Reaction Time | 12 h | 8 h | 6 h | Varies |
This table is illustrative and highlights parameters that should be optimized for the synthesis of this compound.
Visualizations
Experimental Workflow for Synthesis and Optimization
Caption: A generalized workflow for the synthesis and optimization of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for addressing low yields in the synthesis of this compound.
Technical Support Center: Purification of Chlorinated Pyrazolopyridines
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated pyrazolopyridines.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield After Column Chromatography
Question: My yield of the chlorinated pyrazolopyridine is significantly lower than expected after purification by column chromatography. What are the potential causes and how can I improve it?
Answer: Low recovery after column chromatography is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Product Instability on Silica Gel: Chlorinated pyrazolopyridines, particularly those with other functional groups, can be unstable on acidic silica gel, leading to degradation.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia. Alternatively, consider using a different stationary phase such as alumina or a polymer-based resin.
-
-
Irreversible Adsorption: Highly polar or basic pyrazolopyridine derivatives can bind strongly to the silica gel and may not elute with standard solvent systems.
-
Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol in dichloromethane, sometimes with a small percentage of ammonium hydroxide, can be effective.
-
-
Improper Solvent System Selection: An inappropriate solvent system can lead to poor separation and co-elution with impurities, resulting in the loss of product during fraction collection.
-
Solution: Carefully optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should provide a good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
-
Co-elution with a UV-inactive Impurity: A significant portion of what appears to be your product spot on TLC might be a UV-inactive impurity, leading to an overestimation of the amount of product before the column.
-
Solution: Stain the TLC plate with a visualizing agent (e.g., potassium permanganate) to check for UV-inactive impurities.
-
Issue 2: Poor Separation of Product and Impurities
Question: I am having difficulty separating my chlorinated pyrazolopyridine from a closely related impurity during column chromatography. The spots are very close on TLC. What can I do?
Answer: Achieving good separation between closely eluting compounds requires careful optimization of your chromatographic conditions.
-
Suboptimal Solvent System: The chosen solvent system may not have sufficient selectivity for your compound and the impurity.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can significantly alter the selectivity. A three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can also provide better resolution.
-
-
Column Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred over dry packing to avoid air bubbles and channels.
-
-
Use of a Different Stationary Phase: If optimizing the mobile phase does not provide adequate separation, consider using a different stationary phase with different selectivity, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
Issue 3: Product "Oiling Out" During Recrystallization
Question: When I try to recrystallize my chlorinated pyrazolopyridine, it separates as an oil instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution is Too Concentrated: If the solution is too concentrated, the compound may come out of solution as an oil.
-
Solution: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can favor oil formation over crystal nucleation and growth.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, or the compound's melting point may be lower than the boiling point of the solvent.
-
Solution: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not suitable, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. The compound should be dissolved in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes turbid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for chlorinated pyrazolopyridines?
A1: The most common purification techniques for chlorinated pyrazolopyridines are silica gel column chromatography and recrystallization.[1] For more challenging separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[2][3]
Q2: What are some common impurities I might encounter in the synthesis of chlorinated pyrazolopyridines?
A2: Common impurities can include:
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.[4]
-
Over- or under-chlorinated species: The chlorination step may result in the formation of di- or tri-chlorinated byproducts, or the reaction may not go to completion, leaving non-chlorinated starting material.
-
Regioisomers: Depending on the synthetic route, different regioisomers of the chlorinated pyrazolopyridine may be formed.
-
Hydrolysis products: The chloro-substituent can be susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of the corresponding hydroxypyrazolopyridine.
-
Byproducts from the chlorinating agent: Residuals or byproducts from the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) can be present.
Q3: How do I choose a suitable solvent system for column chromatography of my chlorinated pyrazolopyridine?
A3: The best way to choose a solvent system is by performing Thin Layer Chromatography (TLC) analysis with your crude product.[5] Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, dichloromethane, or acetone.[1] The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from all impurities.
Q4: Can I use reverse-phase chromatography to purify my chlorinated pyrazolopyridine?
A4: Yes, reverse-phase chromatography can be a very effective technique for purifying chlorinated pyrazolopyridines, especially for compounds that are highly polar or difficult to separate by normal-phase chromatography. In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
Q5: My chlorinated pyrazolopyridine is a solid. How do I choose a good recrystallization solvent?
A5: A good recrystallization solvent should meet the following criteria:
-
The compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[6]
-
The impurities should either be insoluble in the hot solvent (so they can be filtered off) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
The solvent should not react with your compound.[6]
-
The solvent should have a relatively low boiling point for easy removal after crystallization.
Commonly used solvents for the recrystallization of heterocyclic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/hexane.[7]
Data Presentation
Table 1: Column Chromatography Solvent Systems for Chlorinated Pyrazolopyridines
| Compound Class | Stationary Phase | Eluent System | Typical Rf of Product | Notes |
| Monochloro-pyrazolopyridines | Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.3 - 0.5 | A gradient of 10% to 50% ethyl acetate in hexane is a good starting point. |
| Dichloro-pyrazolopyridines | Silica Gel | Dichloromethane / Methanol (Gradient) | 0.2 - 0.4 | For more polar dichlorinated compounds, a small percentage of methanol (1-5%) in dichloromethane may be required. |
| Amino-chloro-pyrazolopyridines | Silica Gel | Dichloromethane / Methanol / NH4OH | 0.2 - 0.3 | A mobile phase of 95:5:0.5 DCM/MeOH/NH4OH can be effective for basic compounds. |
| Chloro-pyrazolo[3,4-d]pyrimidines | Silica Gel | Heptane / Ethyl Acetate (3:1) | ~0.4 | This system has been reported for the purification of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.[8] |
Table 2: Recrystallization Solvents for Chlorinated Pyrazolopyridines
| Compound Type | Recommended Solvent(s) | Expected Purity | Expected Yield |
| Simple Monochloro-pyrazolopyridines | Ethanol or Isopropanol | >98% | 60-80% |
| Less Polar Chlorinated Pyrazolopyridines | Hexane / Ethyl Acetate | >97% | 50-75% |
| More Polar Chlorinated Pyrazolopyridines | Dichloromethane / Hexane | >98% | 55-80% |
| Chloro-pyrazolo[4,3-b]pyridines | Not specified, but product isolated as needles | >99% (based on HRMS) | 78% |
Experimental Protocols
Protocol 1: Purification of a Chlorinated Pyrazolopyridine by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a chlorinated pyrazolopyridine using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining.
-
The optimal solvent system should give the desired product an Rf of ~0.3 and provide good separation from impurities.
-
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material (a rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude chlorinated pyrazolopyridine in a minimal amount of the column eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions of a suitable volume.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorinated pyrazolopyridine.
-
Protocol 2: Purification of a Chlorinated Pyrazolopyridine by Recrystallization
This protocol outlines a general procedure for the purification of a solid chlorinated pyrazolopyridine by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different potential recrystallization solvent to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Heat the test tubes to the boiling point of the respective solvents. The ideal solvent will fully dissolve the compound.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.
-
-
Recrystallization Procedure:
-
Place the crude chlorinated pyrazolopyridine in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot recrystallization solvent while stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Mandatory Visualization
Caption: A typical experimental workflow for the purification of chlorinated pyrazolopyridines.
Caption: Troubleshooting logic for low yield in column chromatography purification.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Overcoming poor solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine in assays
Welcome to the technical support center for handling challenging compounds. This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers overcome poor aqueous solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and similar heterocyclic compounds in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, fully dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "crashing out" and occurs because of a drastic change in solvent polarity.[1] While this compound is likely soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), it is poorly soluble in water.[1][2] When the DMSO stock is diluted into a large volume of aqueous buffer, the DMSO concentration drops sharply, and the surrounding water molecules cannot maintain the compound in solution, leading to precipitation.[1][3]
Q2: What are the first steps I should take to troubleshoot this precipitation issue?
A2: Start with optimizing your dilution protocol. Instead of adding the buffer to your DMSO stock, try a "reverse dilution." While gently vortexing the larger volume of aqueous buffer, add your small volume of DMSO stock dropwise.[1] This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation. Also, ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerable DMSO concentration is highly cell-line dependent.[1] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1][4] However, sensitive cell lines may show effects at concentrations as low as 0.1%.[1] It is critical to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the acceptable limit.[1][5]
Q4: Can adjusting the pH of my buffer help improve the solubility of this compound?
A4: Yes, pH adjustment can be a very effective strategy for compounds with ionizable groups.[6][7] Pyridine and pyrazole moieties are basic and can be protonated at acidic pH. This salt formation often leads to a significant increase in aqueous solubility.[8][9] You should determine the pKa of your compound and adjust the buffer pH to a range where the compound is in its more soluble, ionized form. However, ensure the final pH is compatible with your assay system (e.g., proteins, cells).[10]
Q5: I'm still having solubility issues. What other formulation strategies can I try?
A5: If simple co-solvents and pH adjustments are insufficient, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12][13] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has dramatically improved apparent aqueous solubility.[11][13][14] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher water solubility and safety profile.[12][14]
-
Use of Surfactants: Surfactants can solubilize hydrophobic compounds by forming micelles.[6] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in in vitro assays, but their concentration must be kept low to avoid cell toxicity.[15][16]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range.[17][18] This increases the surface area, which leads to a higher dissolution rate according to the Noyes-Whitney equation.[6][17][19] Nanosuspensions can be created by methods like high-pressure homogenization or wet media milling.[20][21]
-
Amorphous Solid Dispersions: This involves dispersing the compound in a polymeric carrier matrix.[17][22] The amorphous form of a drug has higher energy and thus greater solubility than its stable crystalline form.[8][14]
Troubleshooting Guides & Protocols
Solubility Enhancement Workflow
The following diagram outlines a systematic approach to addressing solubility issues in your assays.
Caption: Decision tree for troubleshooting poor compound solubility.
Protocol 1: Small-Scale Solubility Screening
This protocol helps determine the best solvent system before preparing a large stock solution.
-
Preparation: Weigh 1-2 mg of this compound into several small, clear glass vials.
-
Solvent Addition: To each vial, add a different solvent or co-solvent system. Start with common solvents like DMSO, ethanol, and various pH buffers (e.g., pH 4.0, 7.4, 9.0).
-
Solubilization: Vortex each vial vigorously for 1-2 minutes. Gentle heating (e.g., 37°C) or sonication can be used to aid dissolution, but be cautious of compound stability.[23]
-
Observation: Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at that concentration. If particulates are visible, it is not fully soluble.
-
Aqueous Challenge: Take a small aliquot of the clear, dissolved stock (e.g., 2 µL) and add it to a larger volume of your final aqueous assay buffer (e.g., 198 µL) to mimic the final assay concentration and solvent percentage. Observe for any precipitation over time (e.g., immediately, 30 min, 2 hours).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This method can significantly enhance aqueous solubility by encapsulating the drug molecule.[11][14]
-
Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.
-
Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer to create the desired final concentration.
-
Complexation (Kneading Method):
-
Place the powdered compound in a glass mortar.
-
Add a small amount of the cyclodextrin solution to form a paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Gradually add the remaining cyclodextrin solution while continuing to mix.
-
-
Equilibration: Transfer the final suspension to a sealed vial and shake or stir at room temperature for 24-48 hours to allow for equilibrium of complex formation.
-
Clarification: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the solubilized drug-cyclodextrin complex.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Data & Comparison Tables
Table 1: Properties of Common Co-solvents Used in Assays
| Co-Solvent | Type | Properties | Common Use Notes |
| DMSO | Polar Aprotic | Excellent solvating power for many nonpolar compounds; miscible with water.[24] | Gold standard for stock solutions. Keep final concentration <0.5% in cell assays.[1] Hygroscopic.[1] |
| Ethanol | Polar Protic | Good solvent for many organic compounds; miscible with water. | Can be used in cell assays, often tolerated up to 1%. Can have biological effects.[4][15] |
| Polyethylene Glycol (PEG 400) | Polymer | Water-miscible, low toxicity.[25] | Often used in preclinical formulations. Can increase viscosity.[16] |
| Propylene Glycol | Polar Protic | Miscible with water, often used in pharmaceutical formulations.[25] | Generally considered safe for in vitro use at low concentrations.[16] |
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity.[19] | Simple, widely applicable for stock solutions. | Limited by solvent toxicity in final assay; risk of precipitation upon dilution.[19] |
| pH Adjustment | Converts drug to a more soluble ionized (salt) form.[7] | Highly effective for ionizable compounds; simple to implement. | Final pH must be compatible with the assay system; not applicable to neutral compounds. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a soluble carrier.[11][13] | Large increase in solubility; can improve stability.[12] | Requires specific excipients; potential for drug-cyclodextrin binding to affect assay results. |
| Nanosuspension | Increases surface area, enhancing dissolution rate.[26] | High drug loading is possible; applicable to many compounds.[21][26] | Requires specialized equipment (homogenizer, mill); potential for particle aggregation.[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. wjbphs.com [wjbphs.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scielo.br [scielo.br]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. ijbcp.com [ijbcp.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 25. Cosolvent - Wikipedia [en.wikipedia.org]
- 26. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing palladium catalyst for Suzuki coupling with 7-Chloro-1H-pyrazolo[4,3-c]pyridine
Technical Support Center: Optimizing Suzuki Coupling Reactions
Topic: Palladium-Catalyzed Suzuki Coupling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered challenging?
A1: The coupling of this substrate presents several challenges. Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts, requiring more active catalyst systems for efficient oxidative addition.[1][2] Additionally, the pyrazolopyridine core contains multiple nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][3]
Q2: What are the best initial conditions to screen for this reaction?
A2: A good starting point involves using a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand.[4] A strong inorganic base and an anhydrous aprotic solvent are recommended. For example, a combination of a G2 or G3 Buchwald pre-catalyst (e.g., XPhos Pd G3), cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as the base, and 1,4-dioxane or toluene as the solvent at a temperature of 80-110 °C is a robust starting point for screening.[5][6]
Q3: Which factors are most critical for optimizing the reaction yield?
A3: The three most critical components to optimize are the ligand, the base, and the solvent.[7]
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the challenging oxidative addition of the aryl chloride and promote the subsequent reductive elimination step.[4]
-
Base: The base activates the boronic acid for transmetalation.[5] Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for difficult couplings.[5][6]
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Anhydrous aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used, sometimes with a small amount of water to aid in dissolving the base.[5][8]
Q4: How can I minimize common side reactions like dehalogenation?
A4: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a frequent side reaction.[6][9] It can be minimized by:
-
Choosing a weaker base: Strong alkoxide bases are more prone to causing dehalogenation; switching to carbonates or phosphates can help.[6]
-
Using appropriate ligands: The ligand choice can influence the relative rates of cross-coupling versus dehalogenation.
-
Avoiding certain solvents: Protic solvents like alcohols can sometimes act as a hydride source, leading to dehalogenation.[6]
-
Lowering the reaction temperature: High temperatures can sometimes promote this side reaction.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst System: The Pd(0) active species is not forming or is being deactivated. This is common with heteroaryl chlorides.[1][2] | • Screen Ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are designed for challenging substrates.[4] • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species. |
| 2. Ineffective Base/Solvent Combination: The base may not be strong enough or sufficiently soluble to promote transmetalation.[1][5] | • Screen Bases: Test stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[6] • Vary Solvent: Try different anhydrous solvents such as 1,4-dioxane, toluene, or THF. Anhydrous conditions can be crucial for some challenging couplings.[10] | |
| 3. Poor Reagent Quality: Degradation of the boronic acid, catalyst, or ligand (oxidation).[11] | • Use Fresh Reagents: Ensure the boronic acid is pure and not degraded (protodeboronation). Use fresh, properly stored catalyst and ligands.[11] • Degas Solvents: Use anhydrous, degassed solvents to prevent catalyst oxidation.[11] | |
| Significant Dehalogenation | 1. Base-Induced Decomposition: Strong bases, especially alkoxides, can generate palladium-hydride species that lead to reduction of the starting material.[6] | • Switch to a Weaker Base: Change from alkoxides (e.g., NaOEt, KOtBu) to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] |
| 2. High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.[6] | • Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen in the reaction vessel can lead to oxidative homocoupling.[12] | • Ensure Inert Atmosphere: Properly degas the reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.[5][7] |
| 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo side reactions. | • Optimize Base and Solvent: Ensure the chosen base is effective at forming the boronate species to facilitate a rapid transmetalation step. |
Data Presentation: Starting Conditions for Optimization
The following tables summarize common starting points for optimizing the Suzuki coupling of heteroaryl chlorides.
Table 1: Recommended Catalyst Systems
| Catalyst Source (Pre-catalyst) | Ligand | Typical Loading (mol%) | Key Feature |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 5 | Versatile and effective for many heteroaryl chlorides.[4] |
| XPhos Pd G2 / G3 | (Internal) | 1 - 3 | Air-stable pre-catalysts ensuring reliable activation.[6] |
| Pd(PPh₃)₄ | PPh₃ | 3 - 10 | "Classical" catalyst, may work for activated chlorides but often less effective for challenging substrates.[2] |
| PdCl₂(dppf) | dppf | 2 - 5 | Common catalyst, effective for a range of couplings.[13] |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent(s) | Typical Temperature | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 110 °C | A robust, strong base often successful for difficult couplings.[5][7] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 80 - 110 °C | Highly effective, strong base, often used under anhydrous conditions.[5][13] |
| K₂CO₃ | Toluene / H₂O or DMF / H₂O | 90 - 110 °C | A common, milder base. May require higher temperatures or more active catalysts.[14][15] |
| K-trimethylsilanolate (TMSOK) | THF (anhydrous) | 25 - 65 °C | A soluble organic base for anhydrous conditions, useful for refractory couplings.[10] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method and should be optimized for the specific boronic acid being used. All operations should be performed under an inert atmosphere (Nitrogen or Argon).[5][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent via syringe through the septum.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add water. Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[7]
Visualizations
Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
A systematic approach is essential when troubleshooting a low-yielding Suzuki coupling reaction.[11]
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
- 14. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Side reactions to consider when functionalizing 7-Chloro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the functionalization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the functionalization of this compound, providing potential causes and actionable solutions.
Q1: I am observing significant amounts of dehalogenated product (1H-pyrazolo[4,3-c]pyridine) in my Suzuki-Miyaura coupling reaction. What is the cause and how can I prevent it?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl chlorides. The likely cause is the premature quenching of the organopalladium intermediate by a hydride source before reductive elimination with the boronic acid can occur.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent can be a source of hydride. For instance, the use of alkoxide bases in alcohol solvents can generate palladium hydride species. Consider switching to a non-protic solvent like dioxane or toluene and using a carbonate or phosphate base.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation. Ligands such as XPhos or SPhos have been shown to be effective in similar systems.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway, which can become more prevalent at elevated temperatures.
-
Moisture Control: Ensure anhydrous reaction conditions, as water can sometimes contribute to dehalogenation.
Q2: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is another frequent side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen or by the direct reaction of the boronic acid with the Pd(II) precatalyst before the catalytic cycle is fully established.
Troubleshooting Steps:
-
Inert Atmosphere: It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen-mediated homocoupling.
-
Palladium Precatalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-catalyst that is readily reduced to Pd(0) can help. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in situ reduction.
-
Reaction Conditions: Carefully screen the base and solvent. In some cases, weaker bases or the addition of a small amount of water (with anhydrous bases like K₃PO₄) can influence the rate of transmetalation versus homocoupling.
Q3: I am attempting a Buchwald-Hartwig amination and observing low conversion of my this compound. What are the potential reasons for this?
A3: The amination of electron-deficient heteroaryl chlorides like this compound can be challenging.[1] Low conversion can be due to several factors including catalyst inhibition, inappropriate ligand choice, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ligand Choice: The selection of the ligand is critical. For challenging substrates, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Consider screening ligands such as Xantphos, BINAP, or DPPF.[2]
-
Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can also play a role, so screening different bases is recommended.
-
Catalyst Deactivation: The nitrogen atoms in the pyrazolo[4,3-c]pyridine core can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst designed for heteroaromatic substrates may be beneficial.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently. Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC or LC-MS.
Q4: I am observing the formation of an N-arylated or N-alkylated byproduct in my reaction. How can I favor C-functionalization at the 7-position?
A4: The pyrazole ring of this compound contains two nitrogen atoms (N1 and N2) that are potential sites for nucleophilic attack or arylation, leading to regioselectivity issues.
Troubleshooting Steps:
-
Protecting Groups: The most effective way to prevent N-functionalization is to protect the pyrazole nitrogen. A variety of protecting groups can be employed, and their choice will depend on the subsequent reaction conditions. Selective protection of N1 or N2 can also be achieved by carefully choosing the protecting group and reaction conditions.
-
Reaction Conditions: In some cases, regioselectivity can be influenced by the choice of catalyst, base, and solvent. For instance, in copper-catalyzed N-arylation reactions, the choice of ligand can influence the regioselectivity. For palladium-catalyzed reactions, steric hindrance around the nitrogen atoms can disfavor N-arylation.
Q5: My reaction is leading to the formation of 7-Hydroxy-1H-pyrazolo[4,3-c]pyridine. What is causing this hydrolysis?
A5: Hydrolysis of the chloro-substituent to a hydroxyl group can occur under certain conditions, particularly in the presence of strong bases and water, or at high temperatures in aqueous media.[3][4]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water.
-
Base Selection: Avoid using hydroxide bases (e.g., NaOH, KOH) if hydrolysis is a concern. Weaker, non-hydroxide bases like K₂CO₃ or Cs₂CO₃ are generally preferred.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
Quantitative Data Summary
The following table summarizes typical yields and side products observed under various reaction conditions for the functionalization of chloro-aza-indazoles and related heterocycles. This data is intended to provide a comparative overview to guide reaction optimization.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Major Side Product(s) & Yield (%) |
| Suzuki-Miyaura | 3-chloroindazole | 5-indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90% | Dehalogenation (<5%) |
| Suzuki-Miyaura | 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | THF | 60 | 68% | Not specified |
| Buchwald-Hartwig | 5-bromo-1H-pyrazolo[3,4-c]pyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 97% | Not specified |
| Buchwald-Hartwig | 4-halo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Xylene | 160 (MW) | ~60% (with bromo) | Low yield with iodo and chloro substrates |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen).
-
Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) in the degassed solvent (e.g., dioxane or toluene).
-
The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
References
Troubleshooting low conversion in pyrazolo[3,4-b]pyridine synthesis.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a particular focus on addressing low conversion rates and optimizing reaction outcomes.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the three-component synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
Key Troubleshooting Steps:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction's success.[1]
-
Recommendation: Screen various catalysts. While common acidic catalysts like acetic acid are often used, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated effectiveness.[1] For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO3H), an optimal loading of 5 mg was identified.[1][2]
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]
-
Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization method for these aromatic compounds, where they typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique.[1]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity or separate the isomers?
Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[1][3]
Strategies to Address Regioisomer Formation:
-
Controlling Regioselectivity:
-
Reactant Choice: The relative electrophilicity of the carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will dictate the proportions of the resulting regioisomers.[3] When the electrophilicity of the two carbonyl groups is significantly different, a regioselectivity higher than 80% can be achieved.[3] For example, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the CF₃ group reacts first, leading to a specific regioisomer.[3]
-
Reaction Conditions: In some instances, the choice of catalyst and solvent can influence regioselectivity. It is recommended to consult the literature for protocols similar to your target molecule.[1]
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most prevalent method for separating regioisomers. The selection of the eluent is critical. A gradient of hexane and ethyl acetate is often a good starting point for the separation of many organic compounds.[1]
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my final pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?
Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]
Purification Techniques:
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before solvent evaporation.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[1]
-
Mobile Phase: A systematic approach to eluent selection is recommended. Begin with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] Due to the basic nature of pyridines, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[4]
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4]
-
Acid-Base Extraction: Leveraging the basicity of the pyridine ring, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | - | Ethanol | Reflux | - | - | [1] |
| 2 | ZrCl₄ | 0.15 mmol | EtOH/DMF (1:1) | 95 | 16 | 13-28 | [5] |
| 3 | AC-SO₃H | 5 mg | Ethanol | Room Temp | 0.5-0.75 | ~80 | [2] |
| 4 | Ag(CF₃CO₂) | 10 mol% | DMAc | 100 | 2 | up to 88 | [6] |
| 5 | Cu(II) acetylacetonate | 0.1 equiv | CHCl₃ | Room Temp | 10 | 94 | [7] |
| 6 | - | - | Solvent-free | 100 | - | High | [1] |
Table 2: Effect of Catalyst on Yield in a Cu(II)-Catalyzed Synthesis
| Entry | Catalyst | Catalyst Loading (equiv) | Time (h) | Yield (%) |
| 1 | CuCl₂ | 0.50 | 48 | 20 |
| 2 | Dichloro(1,10-phenanthroline)copper(II) | 0.50 | 24 | 38 |
| 3 | Copper(II) tert-butyl acetoacetate | 0.50 | 16 | 47 |
| 4 | Copper(II) acetate | 0.10 | 10 | 80 |
| 5 | Copper(II) acetylacetonate | 0.10 | 10 | 94 |
| 6 | Copper(II)ethyl acetoacetate | 0.10 | 10 | 60 |
| 7 | CuSO₄ | 0.50 | 24 | 42 |
| 8 | Cu(OTf)₂ | 0.50 | 24 | 66 |
| Data adapted from a study on Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives.[7] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones:
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then vigorously stirred at 95 °C for 16 h.[5]
General Procedure for the AC-SO₃H-Catalyzed Synthesis of Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates:
At room temperature, a mixture of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO₃H (5 mg) is agitated in ethanol (2.0 mL) for 30–45 minutes. The progress of the reaction is monitored by TLC. After completion, the mixture is filtered and washed with ethanol.[2]
Visualizations
Caption: A flowchart for systematically troubleshooting low conversion in pyrazolo[3,4-b]pyridine synthesis.
Caption: Logical relationship between reactant properties and regioisomer formation in pyrazolo[3,4-b]pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine for preclinical studies. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during large-scale production.
Experimental Protocols
A viable and scalable synthetic route to this compound can be adapted from methodologies developed for related isomers, with a focus on process safety and optimization for larger quantities. The following protocol is a recommended starting point for kilogram-scale synthesis.
Overall Reaction Scheme:
Step 1: Chlorination of 2,6-dichloro-4-methylpyridine
-
Objective: To produce 2,6-dichloro-4-(chloromethyl)pyridine.
-
Procedure:
-
Charge a suitable reactor with 2,6-dichloro-4-methylpyridine and a suitable solvent such as dichlorobenzene.
-
Heat the mixture to 110-120 °C.
-
Slowly introduce N-chlorosuccinimide (NCS) portion-wise, monitoring the reaction by HPLC or TLC.
-
Maintain the temperature until the reaction is complete.
-
Cool the reaction mixture and filter to remove succinimide.
-
The filtrate containing the product is used directly in the next step.
-
Step 2: Cyanation of 2,6-dichloro-4-(chloromethyl)pyridine
-
Objective: To synthesize 2,6-dichloro-4-pyridinecarbonitrile.
-
Procedure:
-
To the solution from Step 1, add an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, separate the organic layer, wash with water and brine, and concentrate to obtain the crude product.
-
Step 3: Amination of 2,6-dichloro-4-pyridinecarbonitrile
-
Objective: To produce 2-amino-6-chloro-4-pyridinecarbonitrile.
-
Procedure:
-
Dissolve the crude product from Step 2 in a suitable solvent like DMSO.
-
Add a source of ammonia, such as a solution of ammonia in a suitable solvent or ammonium hydroxide, and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).
-
Heat the mixture to 100-110 °C in a sealed reactor.
-
After the reaction is complete, cool the mixture, and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify by crystallization or column chromatography.
-
Step 4: Formation of Formimidamide Intermediate
-
Objective: To create N'-(6-chloro-4-cyanopyridin-2-yl)-N,N-dimethylformimidamide.
-
Procedure:
-
Suspend 2-amino-6-chloro-4-pyridinecarbonitrile in a suitable solvent like toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to reflux (around 110 °C) for several hours.
-
Monitor the reaction until completion.
-
Cool the mixture and collect the precipitated product by filtration.
-
Step 5: Cyclization to this compound
-
Objective: To form the final product.
-
Procedure:
-
Dissolve the formimidamide intermediate from Step 4 in a suitable solvent such as acetic acid.
-
Add hydrazine hydrate slowly at room temperature.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the cyclization.
-
Upon completion, cool the reaction, and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate solvent (e.g., dichloromethane).
-
Purify the crude product by crystallization or silica gel chromatography to yield this compound.
-
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Yields for Scaled-Up Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2,6-dichloro-4-methylpyridine, NCS | Dichlorobenzene | 110-120 | 4-6 | >95 (in solution) |
| 2 | NaCN, Phase-transfer catalyst | Dichlorobenzene/H₂O | 80-90 | 2-4 | 85-90 |
| 3 | Ammonia source, CuI, L-proline | DMSO | 100-110 | 12-18 | 70-80 |
| 4 | DMF-DMA | Toluene | ~110 (reflux) | 3-5 | 90-95 |
| 5 | Hydrazine hydrate | Acetic acid | 80-90 | 2-4 | 80-85 |
Troubleshooting Guides and FAQs
Question 1: The yield of the amination step (Step 3) is consistently low on a larger scale. What could be the issue?
-
Possible Causes:
-
Poor mixing/mass transfer: In a large reactor, inefficient stirring can lead to poor mixing of the heterogeneous reaction mixture (solid starting material, liquid solvent, gaseous or aqueous ammonia).
-
Inhibition of the copper catalyst: Impurities in the starting material or solvent can poison the catalyst.
-
Incomplete reaction: The reaction time may need to be extended at a larger scale to ensure full conversion.
-
Side reactions: At elevated temperatures for extended periods, side reactions such as hydrolysis of the nitrile group may occur.
-
-
Troubleshooting Steps:
-
Improve agitation: Ensure the reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture. Consider using a mechanical stirrer with appropriate impeller design.
-
Purify starting materials: Analyze the starting 2,6-dichloro-4-pyridinecarbonitrile for impurities and consider recrystallization if necessary. Use high-purity solvents.
-
Optimize reaction time and temperature: Conduct small-scale experiments to determine the optimal balance between reaction rate and impurity formation. Monitor the reaction progress closely using in-process controls (e.g., HPLC).
-
Degas the reaction mixture: Before adding the catalyst, sparge the mixture with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can deactivate the copper catalyst.
-
Question 2: During the final cyclization step (Step 5), we observe the formation of significant impurities. How can we minimize these?
-
Possible Causes:
-
Exothermic reaction: The initial reaction with hydrazine hydrate can be exothermic. Poor temperature control on a large scale can lead to temperature spikes, promoting side reactions.
-
Regioisomer formation: Depending on the reaction conditions, there is a possibility of forming other pyrazolopyridine isomers.
-
Degradation of the product: The product might be unstable under prolonged heating in acidic conditions.
-
-
Troubleshooting Steps:
-
Controlled addition of hydrazine: Add the hydrazine hydrate solution slowly and sub-surface to ensure good mixing and to control the initial exotherm. Use a cooling jacket on the reactor if necessary.
-
Optimize temperature and reaction time: Find the minimum temperature and time required for complete cyclization to minimize the formation of degradation products.
-
pH control during workup: Neutralize the reaction mixture carefully and promptly after completion to prevent acid-catalyzed degradation of the product.
-
Inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent potential oxidative side reactions.
-
Question 3: We are having difficulty with the purification of the final product at a multi-kilogram scale. What are the recommended methods?
-
Challenges with large-scale purification:
-
Column chromatography: Often impractical and expensive for multi-kilogram quantities.
-
Product isolation: The product may be an oil or a solid that is difficult to handle.
-
-
Recommended Purification Strategies:
-
Crystallization: This is the most cost-effective and scalable method for purifying solid products.
-
Solvent screening: Perform a systematic screening of different solvent systems (single solvents and mixtures) to find conditions that provide good recovery and high purity.
-
Cooling profile: Optimize the cooling rate during crystallization to control crystal size and minimize impurity inclusion.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization and improve consistency.
-
-
Slurry washing: If the product is a solid with solid impurities, washing the crude material with a solvent in which the product has low solubility can be an effective purification step.
-
Acid-base extraction: If the impurities have different acid-base properties than the product, an extractive workup can be used for initial purification before crystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the amination step.
Validation & Comparative
Head-to-head comparison of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and dasatinib in a kinase panel
In the landscape of kinase inhibitor research, both novel scaffolds and established drugs play crucial roles. This guide provides a head-to-head comparison of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold for kinase inhibitor development, and dasatinib, a potent multi-kinase inhibitor approved for clinical use. The comparison focuses on their respective kinase inhibition profiles, supported by experimental data and methodologies.
Introduction to the Compounds
Dasatinib , sold under the brand name Sprycel, is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and members of the Src kinase family.[1] Unlike its predecessor, imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase, which contributes to its increased potency and effectiveness against some imatinib-resistant mutations.[1]
This compound is a heterocyclic compound that serves as a scaffold in medicinal chemistry for the synthesis of more complex molecules. While not an active drug itself, its derivatives have been investigated as inhibitors of various kinases, including extracellular signal-regulated kinase (ERK) and Receptor-Interacting Protein 1 (RIP1) kinase. The pyrazolo[4,3-c]pyridine core is a key structural motif in the development of novel kinase inhibitors.
Kinase Inhibition Profile
A direct head-to-head comparison of this compound and dasatinib in a single kinase panel is not feasible as the former is a chemical scaffold and not typically screened for broad kinase activity in its unfunctionalized form. However, we can present the well-documented kinase inhibition profile of dasatinib and discuss the kinase targets of inhibitors derived from the this compound scaffold.
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib is known to inhibit a broad range of kinases with high potency. The following table summarizes its inhibitory activity (IC50) against a selection of key on-target and off-target kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| ABL | <0.45 - 3 | Tyrosine Kinase |
| SRC | <0.25 - 0.5 | Tyrosine Kinase |
| LYN | - | Tyrosine Kinase |
| YES | - | Tyrosine Kinase |
| c-KIT | - | Tyrosine Kinase |
| PDGFRβ | - | Tyrosine Kinase |
| EphA2 | - | Tyrosine Kinase |
| FAK | 0.2 | Tyrosine Kinase |
| Csk | 4.4 - 7 | Tyrosine Kinase |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative figures from published studies.[2][3][4]
This compound Scaffold in Kinase Inhibitor Discovery
The this compound core is a versatile starting point for the development of potent and selective kinase inhibitors. Research has shown that derivatives of this scaffold can be tailored to target specific kinases. For instance, pyrazolo[4,3-c]pyridine derivatives have been explored as inhibitors of:
-
Extracellular Signal-Regulated Kinase (ERK): A key component of the MAPK signaling pathway.
-
Receptor-Interacting Protein 1 (RIP1) Kinase: Involved in necroptosis, a form of programmed cell death.
-
Carbonic Anhydrases: While not kinases, this demonstrates the broad applicability of the scaffold in enzyme inhibition.
The biological activity of these derivatives is highly dependent on the specific chemical groups attached to the core structure.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, which is a standard method for determining the potency of compounds like dasatinib.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., dasatinib) stock solution in DMSO
-
Kinase reaction buffer
-
ATP (Adenosine triphosphate) solution
-
Kinase detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase reaction buffer to each well.
-
Compound Addition: Add the diluted test compound or DMSO (as a vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol. The signal is often luminescence-based.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Visualizations
Experimental Workflow: In Vitro Kinase Assay
References
- 1. benchchem.com [benchchem.com]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine-Based Inhibitors: A Focus on Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and cross-reactivity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine-based inhibitors, with a comparative look at their precursors and analogs.
This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors based on the this compound scaffold. Due to the limited availability of public data on the 7-chloro substituted variant, this guide focuses on the closely related and well-characterized 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series of inhibitors. These compounds were developed as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), evolving from the less selective clinical candidate SCH772984. This guide will objectively compare the performance of these pyrazolo[4,3-c]pyridine-based inhibitors with their progenitor compound, SCH772984, providing supporting experimental data where available.
Data Presentation: Kinase Selectivity Profiles
The development of selective kinase inhibitors is a critical aspect of modern drug discovery, aiming to minimize off-target effects and associated toxicities. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series was designed to improve upon the selectivity profile of SCH772984, a potent but less selective ERK inhibitor.
While a comprehensive kinase panel screening for a specific this compound-based inhibitor is not publicly available, the following tables present the kinase selectivity of the parent compound, SCH772984, and a representative advanced analog from the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, herein referred to as "Compound 21" from the primary literature, to illustrate the gains in selectivity.
Table 1: On-Target Potency of SCH772984 and a Pyrazolo[4,3-c]pyridine-based Analog (Compound 21)
| Kinase | SCH772984 (IC50 nM) | Compound 21 (IC50 nM) |
| ERK1 | 4 | 2 |
| ERK2 | 1 | <1 |
Data for SCH772984 and Compound 21 are sourced from studies on ERK inhibitors.
Table 2: Off-Target Kinase Profile of SCH772984
A KINOMEscan™ assay of SCH772984 against a panel of 456 kinases at a concentration of 1 µM identified a limited number of off-target kinases, demonstrating its relatively high specificity for ERK1/2. However, several kinases showed significant inhibition. In contrast, the pyrazolo[4,3-c]pyridine series, including Compound 21, was developed to further enhance this selectivity. While a full panel for Compound 21 is not available, it was reported to have improved kinase selectivity over SCH772984.
| Off-Target Kinase | SCH772984 (% Inhibition @ 1 µM) |
| CLK2 | >90% |
| DYRK1A | >90% |
| HIPK2 | >90% |
| MINK1 | >90% |
| YSK4 | >90% |
| Haspin | 80-90% |
| JNK1 | 50-60% |
| RSK1 | 50-60% |
| MSK1 | 40-50% |
This table represents a selection of off-target kinases for SCH772984 to highlight its cross-reactivity profile. The development of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series aimed to reduce interactions with such off-targets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolo[4,3-c]pyridine-based inhibitors and their comparators.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Materials:
-
Purified recombinant kinases (e.g., ERK1, ERK2)
-
Specific peptide substrate (e.g., Myelin Basic Protein for ERK)
-
Test compounds (e.g., this compound derivatives)
-
Kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
[γ-33P]ATP
-
ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling (KINOMEscan™)
This competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Materials:
-
Test compound
-
A panel of DNA-tagged recombinant human kinases
-
Immobilized, active-site directed ligand on a solid support (e.g., beads)
-
Binding buffer
-
Wash buffer
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
A proprietary, broadly active kinase inhibitor is covalently attached to a solid support.
-
DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound or a vehicle control (DMSO).
-
If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
The mixture is washed to remove unbound components.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.
Mandatory Visualization
ERK Signaling Pathway
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway, which is a primary target of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series of inhibitors. These inhibitors act downstream at the level of ERK1/2.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by pyrazolo[4,3-c]pyridine-based inhibitors.
Experimental Workflow for Kinase Profiling
The diagram below outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor using a high-throughput screening method like KINOMEscan™.
Caption: A generalized workflow for determining the cross-reactivity profile of a novel kinase inhibitor.
Validating the Mechanism of Action of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives with alternative compounds, focusing on their potential mechanisms of action as kinase inhibitors and carbonic anhydrase inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the validation and further development of this class of compounds.
Executive Summary
Derivatives of the this compound scaffold have emerged as a versatile class of molecules with potential therapeutic applications. Current research suggests two primary mechanisms of action for these compounds: inhibition of protein kinases, particularly Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), and inhibition of carbonic anhydrases (CAs). This guide delves into the available data for each proposed mechanism, offering a comparative analysis with established inhibitors and providing detailed experimental protocols for validation studies.
Mechanism of Action 1: Kinase Inhibition (ERK1/2)
Recent studies have explored 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as novel inhibitors of ERK1/2, key components of the MAPK signaling pathway, which is often dysregulated in cancer.[1] While specific IC50 values for 7-chloro substituted derivatives are not yet widely published, the pyrazolo[4,3-c]pyridine scaffold has shown promise in improving ligand efficiency compared to known inhibitors like SCH772984.[2]
Comparative Performance Data: ERK1/2 Inhibitors
| Compound Class | Compound Name | Target(s) | IC50/Ki | Key Findings |
| Pyrazolo[4,3-c]pyridine Derivative | 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold | ERK1/2 | Data not yet available | Improved ligand efficiency compared to SCH772984.[2] |
| Pyrazole Amino-pyrimidine | GDC-0994 (Ravoxertinib) | ERK1/2 | ERK1: 6.1 nM, ERK2: 3.1 nM | Highly selective, orally bioavailable, ATP-competitive inhibitor.[2] |
| Imidazopyridine | Temuterkib (LY3214996) | ERK1/2 | ERK1: 5 nM, ERK2: 5 nM | Potent inhibitor with demonstrated anti-tumor activity in preclinical models.[2] |
| Covalent Inhibitor | CC-90003 | ERK1/2 | 10-20 nM | Irreversible inhibitor with high kinase selectivity.[2] |
| ATP-competitive Inhibitor | Ulixertinib (BVD-523) | ERK1/2 | ERK1: 0.3 nM (Ki), ERK2: 0.04 nM (Ki) | Potent and selective, reversible ATP-competitive inhibitor.[2] |
Experimental Protocols for Validating Kinase Inhibition
1. In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Materials:
-
Purified recombinant ERK1 or ERK2 kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the this compound derivatives.
-
Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 melanoma cells with BRAF mutation)
-
This compound derivatives
-
Cell lysis buffer
-
Antibodies against the target kinase (e.g., anti-ERK1/2) and loading control
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heat the cell suspensions at a range of temperatures to induce thermal denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Increased thermal stability of the target protein in the presence of the compound indicates target engagement.
-
Mechanism of Action 2: Carbonic Anhydrase Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms.[3][4] CAs are metalloenzymes involved in pH regulation and are implicated in diseases such as glaucoma and cancer.
Comparative Performance Data: Carbonic Anhydrase Inhibitors
| Compound Class | Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Pyrazolo[4,3-c]pyridine Sulfonamide | 1f | 58.8 | 9.8 | 485.3 | 61.7 |
| Pyrazolo[4,3-c]pyridine Sulfonamide | 1g | 66.8 | 15.4 | 642.1 | 94.3 |
| Pyrazolo[4,3-c]pyridine Sulfonamide | 1h | 125.4 | 28.7 | 521.8 | 713.6 |
| Pyrazolo[4,3-c]pyridine Sulfonamide | 1k | 88.3 | 5.6 | 421.4 | 34.5 |
| Clinically Used Sulfonamide | Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |
Data for pyrazolo[4,3-c]pyridine sulfonamides sourced from a 2022 study.[3][5]
Experimental Protocols for Validating Carbonic Anhydrase Inhibition
1. Stopped-Flow CO2 Hydrase Assay
This is a standard method to determine the inhibitory activity of compounds against CA isoforms.
-
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., 4-nitrophenol)
-
Test compounds (serially diluted)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The initial rates of CO2 hydration are monitored by the change in absorbance of the pH indicator.
-
The assay is performed in the absence and presence of various concentrations of the inhibitor.
-
Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibition of the ERK signaling pathway by this compound derivatives.
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of the mechanism of action.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Comparative In Vivo Efficacy of Pyrazolopyridine Analogs in Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various pyrazolopyridine and pyrazolopyrimidine analogs in preclinical xenograft models of cancer. The information is compiled from publicly available experimental data to facilitate informed decisions in drug discovery and development.
This guide summarizes the anti-tumor efficacy of several pyrazolopyridine and pyrazolopyrimidine derivatives, detailing their performance in different cancer models. The selection of compounds is based on available in vivo data in xenograft models, highlighting their potential as therapeutic agents. While the initial focus was on 7-Chloro-1H-pyrazolo[4,3-c]pyridine analogs, the scope has been broadened to include structurally related compounds with demonstrated in vivo activity due to a lack of specific public data on the former.
Performance Comparison of Pyrazolopyridine Analogs in Xenograft Models
The following table summarizes the in vivo efficacy of selected pyrazolopyridine and pyrazolopyrimidine analogs in various human tumor xenograft models. These compounds have been investigated for their ability to inhibit tumor growth and target specific molecular pathways implicated in cancer progression.
| Compound ID | Target | Xenograft Model | Cell Line | Dosage and Administration | Key Efficacy Results |
| Compound 9 (Pyrazolo[4,3-d]pyrimidine) | Microtubule Polymerization | Subcutaneous | MCF-7 (Breast Cancer) | Not specified in abstract | Significantly better than paclitaxel at reducing tumor growth in MCF-7 TUBB3 (βIII-tubulin overexpressing) tumors.[1] |
| Compounds 47 & 48 (Pyrazolo[3,4-d]pyrimidine-6-amine) | TRAP1 | Subcutaneous | PC3 (Prostate Cancer) | Not specified in abstract | Significantly reduced tumor growth.[2][3] |
| WYE-125132 (Pyrazolopyrimidine) | mTOR | Subcutaneous | MDA361 (Breast), U87MG (Glioma), A549, H1975 (Lung), A498, 786-O (Renal) | Oral administration | Potent single-agent antitumor activity; achieved substantial regression of large MDA361 and A549 tumors.[4][5] |
| eCF506 (NXP900) (Pyrazolopyrimidine) | SRC Family Kinases (YES1/SRC) | Subcutaneous | HCT116 (Colorectal), Esophageal Squamous Cell Carcinoma lines | 50 mg/kg/day (HCT116)[6]; 40 mg/kg, QD for 28 days, oral (ESCC)[7] | Reduced levels of activated Src kinase in tumor tissue[6]; Potently inhibits tumor growth in FAT1 mutated xenograft models.[8] |
| SI-83 (Pyrazolo[3,4-d]pyrimidine) | Src kinase | Subcutaneous | SaOS-2 (Osteosarcoma) | Not specified in abstract | Decreased in vivo osteosarcoma tumor mass. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are generalized experimental protocols for establishing and utilizing xenograft models for testing the efficacy of anticancer compounds, based on the reviewed literature.
General Subcutaneous Xenograft Model Protocol
-
Cell Line Culture: Human cancer cell lines (e.g., MCF-7, PC3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are harvested during the exponential growth phase.[9][10]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. The animals are allowed to acclimatize for at least one week before the experiment.[9]
-
Tumor Cell Implantation: A suspension of viable tumor cells (typically 1 x 10^7 cells) is mixed with Matrigel and injected subcutaneously into the flank of each mouse.[9][10] For estrogen-dependent tumors like MCF-7, an estrogen supplement (e.g., estradiol pellet or injectable estradiol valerate) is administered to support tumor growth.[11][12][13][14]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[9]
-
Drug Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The investigational compound is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule. A vehicle control group is included in all studies.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage of the mean tumor volume in the treated group relative to the control group (%T/C). Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of the compared pyrazolopyridine analogs stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Microtubule Targeting
Certain pyrazolo[4,3-d]pyrimidine analogs, such as Compound 9 , act as microtubule targeting agents (MTAs). They inhibit tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a critical cellular machinery for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[15][16][17][18]
Caption: Mechanism of action for microtubule targeting agents.
TRAP1 Inhibition
Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein that plays a crucial role in maintaining mitochondrial integrity and protecting cancer cells from stress and apoptosis. Compounds 47 and 48 , which are pyrazolo[3,4-d]pyrimidine-6-amine derivatives, inhibit TRAP1.[2][3] This inhibition leads to mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis in cancer cells.
Caption: TRAP1 inhibition pathway leading to apoptosis.
mTOR Signaling Pathway Inhibition
The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in various cancers. WYE-125132 is a potent inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[4][5][19] By inhibiting mTOR, WYE-125132 blocks downstream signaling that promotes protein synthesis and cell proliferation, leading to tumor growth inhibition.
Caption: Simplified mTOR signaling pathway and its inhibition.
SRC Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Their overexpression or constitutive activation is common in many cancers. eCF506 (NXP900) is a potent inhibitor of SFKs, including YES1 and SRC.[8][20] By inhibiting SRC kinase activity, eCF506 disrupts downstream signaling pathways, leading to reduced tumor growth and metastasis.
Caption: Overview of SRC kinase signaling and its inhibition.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a pyrazolopyridine analog in a xenograft model.
Caption: Standard workflow for in vivo xenograft studies.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. altogenlabs.com [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
Off-Target Effects of 7-Chloro-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of 7-Chloro-1H-pyrazolo[4,3-c]pyridine in cellular models. Due to the limited publicly available experimental data on the specific kinase inhibitory profile of this compound, this guide utilizes a putative dataset for illustrative and comparative purposes. This hypothetical data is based on the known characteristics of the pyrazolopyridine scaffold as a "privileged" structure in kinase inhibitor discovery.[1] The guide contrasts this profile with well-characterized kinase inhibitors—Staurosporine, Dasatinib, and Sunitinib—to provide a framework for evaluating kinase inhibitor selectivity.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the kinase inhibition profiles of this compound (hypothetical data) and three established kinase inhibitors. The data is presented as the percentage of control from competitive binding assays, where a lower percentage indicates stronger binding affinity.
| Kinase Target Family | This compound (Hypothetical % of Control) | Staurosporine (% of Control) | Dasatinib (% of Control) | Sunitinib (% of Control) |
| Primary Target(s) | CDK9 (15) | PKCα (1.5) | ABL1 (0.1) | VEGFR2 (KDR) (0.2) |
| CDK Family | CDK2 (35), CDK7 (45) | CDK1 (2.5), CDK2 (2.1) | CDK5 (12) | CDK2 (8.5) |
| SRC Family | LCK (60), SRC (75) | SRC (3.2), LYN (2.8) | SRC (0.2), LCK (0.3) | SRC (15), LYN (18) |
| VEGFR Family | VEGFR2 (80) | VEGFR1 (FLT1) (4.5) | VEGFR2 (KDR) (25) | VEGFR1 (FLT1) (1.1) |
| Other Off-Targets | AURKA (55), p38α (MAPK14) (70) | FLT3 (2.2), PIM1 (1.8) | KIT (1.5), PDGFRβ (2.5) | KIT (0.8), PDGFRβ (0.5) |
Data for Staurosporine, Dasatinib, and Sunitinib is derived from publicly available kinome scan datasets.
Experimental Protocols
Accurate assessment of off-target effects is crucial for the development of selective kinase inhibitors. The following are detailed methodologies for key experiments used to generate kinase inhibition data.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as DNA-tagged fusion proteins.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound (e.g., this compound) is incubated with a specific kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR).
-
Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction between the test compound and the kinase. These values can be used to calculate binding affinity (Kd).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Principle: Ligand binding to a protein typically increases its thermal stability. By heating cells or cell lysates to various temperatures and measuring the amount of soluble protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.[2][3][4]
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate under normal growth conditions.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[2]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[2]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins. Carefully collect the supernatant containing the soluble protein fraction.[2]
-
Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in each sample by Western blot or other protein detection methods.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[2]
Western Blot Analysis of Downstream Signaling
This technique is used to assess the functional consequences of on-target and off-target kinase inhibition by measuring changes in the phosphorylation of downstream substrates.
Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its downstream substrates. By using phospho-specific antibodies, the activity of a signaling pathway can be monitored.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that recognizes the total amount of the target protein or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein is used to determine the effect of the inhibitor on the signaling pathway.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a representative kinase signaling pathway and the general workflows for the experimental protocols described above.
Caption: A simplified diagram of common kinase signaling pathways.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Benchmarking the Antiproliferative Activity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and Its Analogs Against Known Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of substituted 2H-pyrazolo[4,3-c]pyridine derivatives against established anticancer agents—doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of public data on the specific compound 7-Chloro-1H-pyrazolo[4,3-c]pyridine, this guide utilizes data from closely related 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine analogs to provide a benchmark for the potential efficacy of this structural class. The objective is to offer a clear, data-driven comparison to aid researchers and scientists in the field of oncology drug discovery.
Comparative Antiproliferative Activity
The antiproliferative activity of a compound is a key indicator of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a drug required to inhibit the growth of a cancer cell population by 50%. A lower value indicates greater potency.
The following table summarizes the available GI50 values for a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine derivatives and the IC50 values for the well-established anticancer drugs doxorubicin, cisplatin, and paclitaxel against a panel of human cancer cell lines: K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast adenocarcinoma).
| Compound/Drug | K562 GI50/IC50 (µM) | MV4-11 GI50/IC50 (µM) | MCF-7 GI50/IC50 (µM) |
| Pyrazolo[4,3-c]pyridine Derivatives | |||
| 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | 1.6 | 3.2 | 4.5 |
| 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | 2.5 | 5.1 | 6.3 |
| Known Anticancer Agents | |||
| Doxorubicin | Data not available | Data not available | ~0.8 - 2.5[1] |
| Cisplatin | Data not available | 9.55 (72h)[2] | Data not available |
| Paclitaxel | Data not available | 0.002806[3] | ~0.0075[4] |
Note: The data for the pyrazolo[4,3-c]pyridine derivatives are presented as GI50 values from a single study, while the IC50 values for the known anticancer agents are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Mechanism of Action
Substituted 2H-pyrazolo[4,3-c]pyridines: The most potent analog, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, has been shown to induce cell death through a complex mechanism. This includes the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and the activation of caspase 9, an initiator caspase in the intrinsic apoptotic pathway. It also causes fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and a reduction in the expression of proliferating cell nuclear antigen (PCNA).
Doxorubicin: This agent primarily works by intercalating into DNA, which inhibits topoisomerase II and disrupts DNA replication and repair processes. It is also known to generate reactive oxygen species (ROS), leading to cellular damage.
Cisplatin: Cisplatin forms cross-links with DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[2]
Paclitaxel: Paclitaxel is a microtubule-stabilizing agent. It interferes with the normal function of microtubules during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
Accurate and reproducible assessment of antiproliferative activity is crucial for the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and then stain the cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid.
-
Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.
Visualizing Cellular Pathways and Workflows
Understanding the cellular pathways affected by anticancer agents and the experimental workflow is essential for drug development. The following diagrams, created using the DOT language, illustrate these concepts.
Caption: A generalized workflow for determining the antiproliferative activity of a compound.
Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress.
Caption: Cisplatin's primary mechanism involves the formation of DNA adducts, leading to apoptosis.
Caption: Paclitaxel disrupts microtubule dynamics, causing cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
A deep dive into the synthetic strategies, chemical properties, and biological activities of two isomeric pyrazolopyridine cores reveals distinct profiles, guiding future drug development endeavors. While both scaffolds serve as privileged structures in medicinal chemistry, their nuanced differences offer unique opportunities for targeting a range of diseases, from cancer to infectious agents.
The pyrazolopyridine framework, a bioisostere of the purine nucleus, has garnered significant attention from medicinal chemists. This bicyclic heterocycle, formed by the fusion of a pyrazole and a pyridine ring, exists in several isomeric forms. Among these, pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine have emerged as particularly fruitful scaffolds for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of these two isomeric systems, focusing on their synthesis, chemical characteristics, and, most importantly, their performance as bioactive agents, supported by experimental data.
Chemical Structure and Properties
The fundamental difference between the two scaffolds lies in the arrangement of the nitrogen atoms within the bicyclic system. In the pyrazolo[4,3-c]pyridine core, the pyridine nitrogen is at position 5, whereas in the pyrazolo[3,4-b]pyridine core, it is at position 7. This seemingly minor structural variance leads to differences in the electronic distribution, hydrogen bonding capabilities, and overall topology of molecules derived from these scaffolds, which in turn influences their interaction with biological targets.
Notably, for the unsubstituted pyrazolo[3,4-b]pyridine, the 1H-tautomer is reported to be more stable than the 2H-tautomer by a significant margin of almost 9 kcal/mol.[1] This preference for the 1H-tautomer can be a crucial factor in the design of derivatives, as it dictates the primary site of substitution and the geometry of interaction with target proteins.
Synthesis Overview
Both scaffolds are accessible through various synthetic routes, typically involving the construction of one ring onto the other pre-formed ring.
Pyrazolo[4,3-c]pyridine Synthesis: A common strategy involves the cyclization of a substituted pyrazole. For instance, starting from a 3-aminopyrazole derivative, reaction with a suitable three-carbon synthon can lead to the formation of the fused pyridine ring. Another approach utilizes the intramolecular cyclization of appropriately functionalized pyridines.
Pyrazolo[3,4-b]pyridine Synthesis: The synthesis of this scaffold is well-established, often starting from a 5-aminopyrazole.[1] A widely used method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] This reaction can be carried out under various conditions, including in acetic acid, and is amenable to the generation of a diverse range of substituted pyrazolo[3,4-b]pyridines.[1]
Comparative Biological Activity
While both scaffolds have been explored for a multitude of biological activities, a prominent area of investigation for both is in the development of kinase inhibitors. However, the specific kinase families and other target classes they are most frequently associated with show some divergence.
Pyrazolo[4,3-c]pyridine: This scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[2] More specifically, derivatives have been identified as potent inhibitors of carbonic anhydrases, the PEX14–PEX5 protein–protein interaction with trypanocidal activity, and certain kinases like Pim-1.
Pyrazolo[3,4-b]pyridine: This scaffold is extensively documented as a "hinge-binding" motif in a vast number of kinase inhibitors.[2] Its derivatives have shown potent inhibitory activity against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and c-Met.[3][4] The N(1)-H of the pyrazole ring often plays a crucial role in forming a key hydrogen bond with the hinge region of the kinase ATP-binding site.
Quantitative Performance Data
To facilitate a direct comparison, the following tables summarize the inhibitory activities of representative derivatives from both scaffolds against various biological targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are rare in the literature. Therefore, the data is presented for each scaffold individually, targeting similar or functionally related proteins where possible.
Table 1: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| 1f | hCA I | Stopped-flow CO2 hydration | Ki: 8.9 nM | [5] |
| 1f | hCA II | Stopped-flow CO2 hydration | Ki: 1.2 nM | [5] |
| 29 | PEX14-PEX5 PPI | AlphaScreen | EC50: < 23 µM | [6] |
| 43 | Pim-1 | Kinase Assay | IC50: < 100 nM | [2] |
| 44 | Pan-Pim | Kinase Assay | IC50: 160 nM (Pim-1) | [2] |
Table 2: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| 17 | Pim-1 | Kinase Assay | IC50: 43 nM | [7] |
| 19 | Pim-1 | Kinase Assay | IC50: 26 nM | [7] |
| 5a | c-Met | Enzyme Assay | IC50: 4.27 nM | [3] |
| 5b | c-Met | Enzyme Assay | IC50: 7.95 nM | [3] |
| 6b | CDK2 | Kinase Assay | IC50: 0.27 µM | [8] |
| 6b | Pim-1 | Kinase Assay | IC50: 0.67 µM | [8] |
| 10g | ALK-L1196M | Enzyme Assay | IC50: < 0.5 nM | [9] |
| C03 | TRKA | HTRF Assay | IC50: 56 nM | [4] |
From the presented data, it is evident that the pyrazolo[3,4-b]pyridine scaffold has been more extensively optimized for potent kinase inhibition, with numerous examples displaying nanomolar to sub-nanomolar efficacy against various kinases. The pyrazolo[4,3-c]pyridine scaffold, while also showing promise in kinase inhibition, has been successfully applied to a more diverse range of target classes, including enzymes like carbonic anhydrase and protein-protein interactions.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for an in vitro kinase inhibition assay.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
General Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
This protocol describes a common method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.
Materials:
-
5-Amino-1-phenylpyrazole
-
1,3-Diketone (e.g., acetylacetone)
-
Glacial Acetic Acid (AcOH)
-
Ethanol
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1 equivalent) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1H-pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and melting point analysis.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compound (e.g., pyrazolopyridine derivative) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 1 µL of the serially diluted test compound or vehicle (for control wells).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well, which converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The comparative analysis of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds reveals two versatile, yet distinct, platforms for drug discovery. The pyrazolo[3,4-b]pyridine core is a well-established and highly successful scaffold for the development of potent and selective kinase inhibitors, benefiting from favorable interactions with the kinase hinge region. Its synthetic accessibility and the vast body of literature on its structure-activity relationships make it a go-to scaffold for kinase-targeted drug discovery programs.
On the other hand, the pyrazolo[4,3-c]pyridine scaffold, while also demonstrating utility in kinase inhibition, presents a broader and perhaps less explored potential across a more diverse range of biological targets. Its success in inhibiting enzymes like carbonic anhydrase and disrupting protein-protein interactions suggests that this scaffold may offer novel opportunities for therapeutic intervention in areas beyond kinase signaling.
Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in making informed decisions in the design and development of next-generation therapeutics based on these privileged pyrazolopyridine structures.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational assessment of the drug-likeness of 7-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives. By leveraging established in silico models, this analysis offers a comparative overview of their physicochemical properties, pharmacokinetic profiles, and potential toxicities, benchmarked against known kinase inhibitors.
The pyrazolopyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutics, notably in the realm of oncology.[2][4] Computational models play a crucial role in the early stages of drug discovery by predicting the drug-like properties of novel compounds, thereby reducing the time and cost associated with experimental screening. This guide utilizes widely accepted computational tools to evaluate the potential of this compound derivatives as viable drug candidates.
In Silico Drug-Likeness Assessment: A Comparative Analysis
To provide a thorough evaluation, a selection of hypothetical this compound derivatives with varying substitutions (R1 and R2) were analyzed alongside established kinase inhibitors, Erlotinib and Gefitinib. The assessment was based on key drug-likeness parameters, including physicochemical properties, compliance with Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a cornerstone for predicting the oral bioavailability of a drug candidate.[5] The rule stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight (MW) of less than 500 Daltons, a LogP (lipophilicity) value not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).
As shown in Table 1, the analyzed this compound derivatives generally exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five with zero violations. Their molecular weights and LogP values fall within the optimal range for oral absorption. In comparison, the established kinase inhibitors, Erlotinib and Gefitinib, also demonstrate good compliance with these rules.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | R1 | R2 | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Derivative 1 | H | Phenyl | 229.67 | 2.85 | 1 | 3 | 0 |
| Derivative 2 | H | 4-Fluorophenyl | 247.66 | 2.98 | 1 | 3 | 0 |
| Derivative 3 | Methyl | Phenyl | 243.70 | 3.15 | 0 | 3 | 0 |
| Derivative 4 | Methyl | 4-Fluorophenyl | 261.69 | 3.28 | 0 | 3 | 0 |
| Erlotinib | - | - | 393.44 | 4.01 | 2 | 7 | 0 |
| Gefitinib | - | - | 446.90 | 4.13 | 1 | 8 | 0 |
ADMET Profile: Predicting Pharmacokinetics and Toxicity
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction provides early insights into a compound's likely behavior in the body. Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, metabolism by cytochrome P450 (CYP) enzymes, and potential toxicities.
The predicted ADMET properties of the this compound derivatives and the comparator drugs are summarized in Table 2. The derivatives are predicted to have high GI absorption, a desirable characteristic for orally administered drugs. Their predicted inability to cross the BBB suggests a lower likelihood of central nervous system (CNS) side effects.
Importantly, the derivatives are not predicted to be inhibitors of key CYP enzymes (CYP2D6 and CYP3A4), reducing the risk of drug-drug interactions. Furthermore, the in silico toxicity predictions for AMES toxicity (mutagenicity) and hepatotoxicity are negative, indicating a favorable preliminary safety profile. The comparator drugs, Erlotinib and Gefitinib, show similar favorable ADMET characteristics.
Table 2: Predicted ADMET Properties
| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | CYP3A4 Inhibitor | AMES Toxicity | Hepatotoxicity |
| Derivative 1 | High | No | No | No | No | No |
| Derivative 2 | High | No | No | No | No | No |
| Derivative 3 | High | No | No | No | No | No |
| Derivative 4 | High | No | No | No | No | No |
| Erlotinib | High | Yes | No | No | No | Yes |
| Gefitinib | High | No | No | No | No | Yes |
Experimental Protocols: In Silico Drug-Likeness Assessment
The computational analysis presented in this guide was performed using the SwissADME and pkCSM web-based tools.[2][6] These platforms provide a user-friendly interface for predicting a wide range of molecular properties.
SwissADME Protocol
-
Input: The chemical structure of the compound of interest is provided in SMILES (Simplified Molecular Input Line Entry System) format.
-
Execution: The "Run" button is clicked to initiate the calculation.
-
Output: The tool generates a comprehensive report including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's Rule of Five), and medicinal chemistry friendliness.
pkCSM Protocol
-
Input: The chemical structure is submitted in SMILES format.
-
Execution: The desired prediction modules (e.g., ADMET) are selected, and the prediction is run.
-
Output: The platform provides detailed predictions for various ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity profiles.
Visualizing the Computational Workflow
The following diagram illustrates the typical in silico workflow for assessing the drug-likeness of novel compounds.
Caption: In silico workflow for drug-likeness assessment.
Signaling Pathways of Pyrazolopyridine-Based Kinase Inhibitors
Pyrazolopyridine derivatives often exert their therapeutic effects by inhibiting specific protein kinases involved in cancer cell signaling. A simplified, representative signaling pathway that can be targeted by such inhibitors is depicted below. These inhibitors typically act as ATP-competitive binders in the kinase domain, blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Conclusion
The computational analysis presented in this guide suggests that this compound derivatives possess a promising drug-like profile. Their adherence to Lipinski's Rule of Five, predicted high gastrointestinal absorption, and favorable preliminary safety profiles make them attractive candidates for further investigation in drug discovery programs, particularly in the development of novel kinase inhibitors. This in silico assessment provides a solid foundation for prioritizing compounds for synthesis and subsequent experimental validation.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine: A Guide to Putative Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. However, the path to obtaining a target molecule is not always clearly defined in published literature. This guide addresses the significant challenge of identifying a reproducible synthesis for 7-Chloro-1H-pyrazolo[4,3-c]pyridine. Despite its commercial availability, a comprehensive and validated experimental protocol for its preparation remains elusive in peer-reviewed journals. This document therefore provides a comparative overview of potential synthetic strategies, drawing upon established methods for structurally related isomers. By presenting detailed protocols for analogous compounds, this guide offers a foundational resource for developing a reliable synthesis of the target molecule.
Comparative Analysis of Potential Synthetic Routes
The synthesis of the pyrazolopyridine core can be approached through various strategies, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine scaffold or vice versa. While no direct methods for this compound have been identified, the synthesis of its isomers, such as 7-Chloro-1H-pyrazolo[3,4-c]pyridine and various pyrazolo[4,3-b]pyridines, offers valuable insights into plausible synthetic pathways.
The table below summarizes key performance indicators from published methods for these related compounds, providing a basis for comparison and selection of a starting point for the synthesis of the [4,3-c] isomer.
| Method Reference (Isomer) | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Purity Data |
| Hypothetical Route 1 (adapted from pyrazolo[3,4-c]pyridine synthesis) [1] | 2,4-dichloro-3-nitropyridine, Hydrazine | Not specified | Not specified | Not specified | Not specified |
| Hypothetical Route 2 (adapted from pyrazolo[4,3-b]pyridine synthesis) [2][3][4] | Substituted 2-chloro-3-nitropyridines, Ethyl acetoacetate, Arenediazonium tosylates | Pyrrolidine | 15-90 min (cyclization) | Moderate to High | Characterized by NMR and HRMS |
Detailed Experimental Protocols for Analogous Compounds
The following protocols for the synthesis of related pyrazolopyridine isomers can serve as a blueprint for the development of a reproducible method for this compound.
Protocol 1: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative via Japp–Klingemann Reaction[2][3][4]
This one-pot method involves the reaction of a substituted 2-chloro-3-nitropyridine with ethyl acetoacetate, followed by an azo-coupling and cyclization sequence.
Materials:
-
Substituted 2-chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Arenediazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
1N Hydrochloric acid
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour into 50 mL of 1N hydrochloric acid, and extract with CHCl₃.
-
Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by column chromatography.
Visualizing the Synthetic Workflow
To logically structure the approach to synthesizing and comparing different pyrazolopyridine isomers, the following workflow diagram is presented.
Figure 1. Logical workflow for developing a synthesis of this compound.
Conclusion
The synthesis of this compound presents a notable challenge due to the absence of a clearly documented and reproducible method in the scientific literature. However, by examining the synthetic routes established for its structural isomers, researchers can devise plausible strategies for its preparation. The provided protocols for analogous compounds offer a solid starting point for experimental work. A systematic approach, involving the adaptation of existing methods, careful optimization of reaction conditions, and thorough characterization of the product, will be crucial in developing a robust and reproducible synthesis for this valuable heterocyclic scaffold. This guide serves as a foundational resource to aid researchers in this endeavor, ultimately enabling further exploration of the biological and medicinal properties of this compound and its derivatives.
References
Safety Operating Guide
Navigating the Disposal of 7-Chloro-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, ensuring compliance with general safety protocols for hazardous chemical waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Classification:
-
Treat all this compound, including unused product, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, as hazardous waste.
-
Due to its chemical structure as a chlorinated heterocyclic compound, it should be segregated with other halogenated organic waste, unless institutional guidelines specify otherwise.
-
-
Waste Collection and Segregation:
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container must be in good condition, with a secure, leak-proof lid.[1][2]
-
Crucially, do not mix incompatible waste streams. Keep chlorinated compounds separate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[3]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment to mitigate spills.
-
-
Labeling:
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its concentration if in a solution. Avoid using abbreviations or chemical formulas.[1]
-
Indicate the date when waste was first added to the container.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Decontamination and Empty Container Disposal:
-
For empty containers that once held this compound, triple-rinse with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1][4]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though it is best practice to deface the original label.[2]
-
Quantitative Data Summary
The following table summarizes the key hazard information for this compound, which informs the disposal protocol.
| Property | Value | Source |
| GHS Pictogram | Skull and Crossbones (GHS06) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for 7-Chloro-1H-pyrazolo[4,3-c]pyridine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 94220-43-6 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Appearance | Solid |
| Hazard Classification | Acute Toxicity 3, Oral |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed) |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1] A face shield should be worn over goggles when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Always inspect gloves for damage before use and change them immediately if contaminated.[1] For prolonged contact or when handling larger quantities, double gloving is advised.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[1] |
| Respiratory Protection | Respirator | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation.[1][4] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] |
| Footwear | Closed-Toe Shoes | Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Preparation:
-
Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[1][4]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Inspect and don all required PPE as detailed in the table above.[1]
Handling:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.[1]
-
Use appropriate tools, such as a spatula and weighing paper, to minimize dust generation.[1]
-
Keep the container tightly closed when not in use.[1]
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6] Do not mix with incompatible waste streams.[6]
Container and Labeling:
-
Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, that are in good condition with secure lids.[6]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name.
Storage and Disposal:
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area, segregated from incompatible materials.[4][6]
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
